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8-Nitro-4-oxo-4H-chromene-3-carbaldehyde Documentation Hub

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  • Product: 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde
  • CAS: 1253654-82-8

Core Science & Biosynthesis

Foundational

3-Formylchromone: The "Chemical Chameleon" in Modern Pharmacophore Design

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, drug discovery researchers, and pharmacologists. Executive Summary In the landscape of privileged medicinal scaffolds, 3-formylchromone (3-FC) (4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, drug discovery researchers, and pharmacologists.

Executive Summary

In the landscape of privileged medicinal scaffolds, 3-formylchromone (3-FC) (4-oxo-4H-1-benzopyran-3-carboxaldehyde) stands out as a "chemical chameleon." Its unique electronic architecture—characterized by three distinct electrophilic centers (C-2, C-3 formyl, and C-4 carbonyl)—allows it to undergo a vast array of condensation, cyclization, and substitution reactions.

This guide analyzes the utility of 3-FC derivatives as pharmacophores. We move beyond basic synthesis to explore the causality between chemical modification and biological response , specifically focusing on anticancer mechanisms (Michael acceptor reactivity) and enzyme inhibition (Xanthine Oxidase and Urease). Included are validated protocols for synthesis and bioassay, supported by structure-activity relationship (SAR) insights.[1]

The Chemical Architecture: Reactivity & Synthesis[2]

The Electrophilic Triad

The biological and synthetic versatility of 3-FC stems from its specific electron deficiency.

  • C-3 Formyl Group: Highly reactive towards nucleophiles (amines, hydrazines) for Schiff base formation.

  • C-2 Position: Activation by the adjacent electron-withdrawing carbonyl and formyl groups makes this site susceptible to nucleophilic attack, often leading to ring opening or heterocyclization (the "Michael Acceptor" property).

  • C-4 Carbonyl: Participates in condensation reactions and hydrogen bonding within active sites.

Synthesis: The Vilsmeier-Haack Protocol

The industry-standard method for generating the 3-FC scaffold is the Vilsmeier-Haack reaction . This reaction transforms o-hydroxyacetophenones using dimethylformamide (DMF) and phosphorus oxychloride (POCl


).
Protocol 1: Synthesis of 3-Formylchromone
  • Objective: Synthesis of 3-formylchromone from 2'-hydroxyacetophenone.

  • Mechanism: Formylation of the acetyl group followed by cyclization involving the phenolic hydroxyl.

Step-by-Step Methodology:

  • Reagent Preparation: In a 3-neck round-bottom flask equipped with a drying tube and dropping funnel, place 12 mL of dry DMF . Cool to 0–5°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add 20 mL of POCl

    
      dropwise with vigorous stirring. Critical: Maintain temperature below 10°C to prevent thermal decomposition of the chloroiminium intermediate. Stir for 30 minutes until a pinkish/red semi-solid mass forms.
    
  • Substrate Addition: Dissolve 0.04 mol of 2'-hydroxyacetophenone in 5 mL of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0–5°C.

  • Reaction: Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) and stir overnight (12h).

  • Hydrolysis: Pour the reaction mixture into 500 g of crushed ice with vigorous stirring. The solution will turn yellow.

  • Neutralization: Slowly add saturated Sodium Acetate (NaOAc) solution until the pH reaches ~7.0. The product will precipitate as pale yellow crystals.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 70–85%.

    • Validation: melting point (152–153°C for unsubstituted 3-FC) and

      
      H-NMR (Singlet at 
      
      
      
      10.1 ppm for -CHO).

Synthetic Versatility Map (Graphviz Visualization)

The following diagram illustrates the "Chemical Chameleon" nature of 3-FC, mapping its conversion into diverse heterocyclic systems.

ChemicalChameleon Start 2'-Hydroxyacetophenone Reagent Vilsmeier-Haack (DMF/POCl3) Start->Reagent Core 3-FORMYLCHROMONE (3-FC) Reagent->Core Schiff Schiff Bases (Imines) Core->Schiff Condensation (C-3) Pyrazoles Pyrazoles (Fused Heterocycles) Core->Pyrazoles 1,2-Nucleophilic Attack Coumarins Chromonyl-Coumarins Core->Coumarins Knoevenagel Condensation Diazepines Benzodiazepines Core->Diazepines Ring Expansion Amine + Primary Amines Amine->Schiff Hydrazine + Hydrazines (NH2-NH2) Hydrazine->Pyrazoles ActiveMeth + Active Methylene (e.g., 4-hydroxycoumarin) ActiveMeth->Coumarins Diamine + o-Phenylenediamine Diamine->Diazepines

Figure 1: The synthetic divergence of 3-formylchromone.[2] The core scaffold reacts with various nucleophiles to generate distinct pharmacophores.

Pharmacological Spectrum & Mechanism of Action

Anticancer Activity: The Michael Acceptor Hypothesis

3-FC derivatives exhibit cytotoxicity against human tumor cell lines (e.g., HL-60 leukemia, HSC-3 oral carcinoma).

  • Mechanism: The

    
    -unsaturated ketone moiety (chromone ring) acts as a Michael acceptor . It can alkylate nucleophilic residues (sulfhydryl groups of cysteines) on critical enzymes or DNA, inducing apoptosis.
    
  • Key Insight: Planarity is crucial. Derivatives that maintain a planar conformation intercalate better with DNA or fit into enzyme active sites.

Enzyme Inhibition: Xanthine Oxidase (XO)

Xanthine Oxidase catalyzes the oxidation of hypoxanthine to uric acid.[3][4][5][6] Overactivity leads to gout.

  • Target: 3-FC derivatives mimic the purine ring of xanthine.

  • SAR: Electron-withdrawing groups (e.g., -NO

    
    , -Cl) at the C-6 position enhance binding affinity to the Molybdenum (Mo) center of XO.
    
  • Competitive Inhibition: They compete with xanthine for the active site, reducing Reactive Oxygen Species (ROS) production (superoxide anion).

Protocol 2: Xanthine Oxidase Inhibition Assay
  • Objective: Determine IC

    
     of a 3-FC derivative against XO.
    
  • Principle: Measure the reduction in uric acid formation spectrophotometrically at 290 nm.

Methodology:

  • Buffer: Prepare 50 mM phosphate buffer (pH 7.5).

  • Enzyme Solution: Dissolve bovine milk Xanthine Oxidase (0.1 U/mL) in buffer.

  • Substrate: Prepare 150

    
    M Xanthine solution.
    
  • Test Compound: Dissolve 3-FC derivative in DMSO (final concentration <1%). Prepare serial dilutions (e.g., 1–100

    
    M).
    
  • Reaction:

    • Mix 1 mL Test Compound + 1 mL Enzyme Solution. Incubate at 25°C for 10 mins.

    • Add 1 mL Substrate to initiate reaction.

  • Measurement: Monitor absorbance at 290 nm for 10 minutes.

  • Calculation:

    
    
    

Mechanism of Action Diagram (Graphviz)

This diagram visualizes the dual pathway of 3-FC derivatives: inhibiting XO to treat gout and inducing apoptosis in cancer cells via Michael addition.

MOA Ligand 3-Formylchromone Derivative XO Target: Xanthine Oxidase (Mo-Center) Ligand->XO High Affinity Binding Michael Mechanism: Michael Addition Ligand->Michael Electrophilic Attack Inhibition Competitive Inhibition XO->Inhibition Substrate Substrate: Xanthine/Hypoxanthine Substrate->XO Blocked Outcome1 Reduced Uric Acid (Anti-Gout) Inhibition->Outcome1 Outcome2 Reduced ROS (Superoxide) Inhibition->Outcome2 TargetProtein Target: Cysteine Residues (Enzymes/Tubulin) Michael->TargetProtein Alkylation Apoptosis Caspase Activation (Mitochondrial Pathway) TargetProtein->Apoptosis Outcome3 Tumor Cell Death Apoptosis->Outcome3

Figure 2: Dual therapeutic mechanisms of 3-FC derivatives: Enzyme inhibition (left) and Cytotoxicity (right).

Structure-Activity Relationship (SAR) Summary

The following table synthesizes data from multiple studies regarding substitutions on the 3-FC scaffold.

Substitution (R)PositionEffect on ActivityPrimary Indication
-H (Unsubstituted)CoreModerate cytotoxicity; Baseline XO inhibition.General Pharmacophore
-Cl, -Br (Halogens)C-6 / C-8Significantly Increased. Halogens enhance lipophilicity and binding affinity to hydrophobic pockets of enzymes (Urease, XO).Anti-H. pylori, Anti-Gout
-OH (Hydroxyl)C-7 / C-8Antioxidant Surge. 7,8-dihydroxy derivatives show potent DPPH scavenging due to stable anion formation.[7]Antioxidant
-NO

(Nitro)
C-6Increased Cytotoxicity. Strong electron-withdrawing group enhances the electrophilicity of the Michael acceptor system.Anticancer
Schiff Base (Imine)C-3Broad Spectrum. Condensation with hydrazides/amines often yields higher potency than the parent aldehyde due to metal chelation capability.Antimicrobial, Anticancer

Future Outlook & Challenges

While 3-FC derivatives are potent, their Michael acceptor nature presents a "double-edged sword." The same reactivity that kills cancer cells can lead to off-target toxicity (reacting with glutathione or normal cellular proteins).

  • Future Direction: Design "prodrug" systems where the aldehyde reactivity is masked until reaching the tumor microenvironment.

  • Focus: Development of Metal-Complexed Schiff Bases (e.g., Cu(II), Zn(II)) to enhance stability and selectivity.

References

  • Kawase, M., et al. (2007).[8][9] "Biological activity of 3-formylchromones and related compounds." In Vivo, 21(5), 829-834.[8][9] Link

  • Rajanna, K. C., et al. (2013). "Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones." International Journal of Chemical Kinetics. Link

  • Sersen, F., et al. (2008). "Relationship Between Structure and Antioxidative Properties of Some 3-Formylchromone Derivatives." Medicinal Chemistry, 4(4), 355-357. Link

  • Nandgaonkar, R. G., et al. (2005). "Synthesis of Substituted 3-Formyl Chromones and Antibacterial Studies." Asian Journal of Chemistry, 17(3). Link

  • Hýblová, O., et al. (1997). "Synthesis, Reaction and Theoretical Study of 3-Formylchromones." Molecules, 2, 121-129. Link

  • Gomes, L. R., et al. (2010). "3-Formylchromones: potential antiinflammatory agents."[1] European Journal of Medicinal Chemistry. Link

  • Nawrot-Modranka, J., et al. (2006). "In vivo antitumor, in vitro antibacterial activity and alkylating properties of phosphorohydrazone derivatives of coumarin and chromone." European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Formylation of 2-Hydroxy-3-Nitroacetophenone

Executive Summary & Strategic Analysis This application note details the optimized protocol for the side-chain formylation of 2-hydroxy-3-nitroacetophenone (1 ). This transformation is the critical first step in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the side-chain formylation of 2-hydroxy-3-nitroacetophenone (1 ). This transformation is the critical first step in the synthesis of 8-nitrochromone scaffolds, which are essential pharmacophores in the development of leukotriene receptor antagonists (e.g., Pranlukast intermediates) and genotoxic impurity standards.

The "Formylation" Distinction

In the context of acetophenones, "formylation" typically refers to the installation of a one-carbon unit on the acetyl side chain to generate a 1,3-dicarbonyl equivalent. While classical Claisen condensation (Ethyl Formate/NaH) achieves this, modern drug development favors the Enaminone Route using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

Why DMF-DMA? (Causality & Logic)

  • Regiocontrol: The 3-nitro group increases the acidity of the phenol. Strong bases like NaH (used with ethyl formate) often lead to competitive phenoxide formation and complex salt mixtures, complicating workup.

  • Atom Economy & Purity: DMF-DMA serves as both reagent and solvent. The byproduct is volatile methanol, driving the equilibrium forward without requiring acid neutralization steps that generate inorganic waste.

  • Stability: The resulting enaminone is a stable, crystalline "masked" aldehyde, unlike the unstable free

    
    -keto aldehyde obtained from formate condensation.
    

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the condensation of the electron-rich enol of the acetophenone with the electrophilic acetal carbon of DMF-DMA, followed by the elimination of methanol.

ReactionMechanism Substrate 2-Hydroxy-3-nitroacetophenone (Substrate) Intermediate Hemiaminal Intermediate Substrate->Intermediate Enol Attack (90-110°C) DMFDMA DMF-DMA (Reagent/Solvent) DMFDMA->Intermediate Product Enaminone Product (Masked Formyl) Intermediate->Product - 2 MeOH (Elimination) Methanol MeOH (Byproduct) Intermediate->Methanol

Figure 1: Mechanistic pathway for the formation of the enaminone intermediate.

Experimental Protocol: The Enaminone Route

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]RoleSpecification
2-Hydroxy-3-nitroacetophenone 181.151.0Substrate>98% Purity, Dry
DMF-DMA 119.161.5 - 2.0ReagentFreshly Distilled/Opened
Toluene (Optional)92.145-10 VolSolventAnhydrous
Hexane/MTBE --Anti-solventACS Grade

Equipment:

  • 3-neck Round Bottom Flask (RBF) with internal temperature probe.

  • Reflux condenser with drying tube (CaCl₂ or N₂ line).

  • Magnetic stirrer or overhead stirrer (for scale >50g).

Step-by-Step Procedure

Step 1: Charge & Setup

  • Charge 2-hydroxy-3-nitroacetophenone (1.0 equiv) into the RBF.

  • Solvent Choice:

    • Method A (Neat - Preferred for Scale): Add DMF-DMA (2.0 - 3.0 equiv) directly. This acts as the solvent.[2][3]

    • Method B (Solution - Preferred for Monitoring): Suspend substrate in Toluene (5 volumes), then add DMF-DMA (1.5 equiv).

  • Note: The 3-nitro group makes the substrate less soluble initially. Agitation is critical.

Step 2: Reaction (Thermodynamic Control)

  • Heat the mixture to 90–100°C (internal temperature).

  • Observation: The suspension will dissolve, turning into a deep red/orange homogeneous solution.

  • Maintain reflux for 3–5 hours .

  • Causality: Methanol is generated. If using Toluene, a Dean-Stark trap is not usually necessary as the equilibrium favors the product at this temperature, but open reflux with a drying tube allows MeOH escape.

Step 3: In-Process Control (IPC)

  • TLC System: Hexane:Ethyl Acetate (6:4).

  • Visualization: UV (254 nm). The product (Enaminone) is more polar and highly UV active (bright yellow/orange spot) compared to the starting acetophenone.

  • Target: < 2% remaining starting material.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature (20–25°C) .

  • Crystallization:

    • If Neat: The product often precipitates spontaneously upon cooling. If not, add MTBE or Hexane (5 volumes) dropwise with stirring.

    • If Toluene: Cool to 0–5°C. The product will crystallize.

  • Filter the solid using a Büchner funnel.[1]

  • Wash: Wash the cake with cold MTBE (2 x 2 volumes) to remove residual DMF-DMA and trace impurities.

  • Drying: Vacuum dry at 40°C for 6 hours.

Expected Results & Data
ParameterSpecification
Appearance Bright orange to red crystalline solid
Yield 85% – 95%
Melting Point 160–165°C (Decomposes)

H NMR (DMSO-

)

2.90 (s, 3H, N-Me), 3.15 (s, 3H, N-Me), 5.80 (d, 1H, J=12Hz, alkene), 7.90 (d, 1H, J=12Hz, alkene).

Alternative Method: Claisen Condensation (Ethyl Formate)

Use this method ONLY if DMF-DMA is unavailable or if the free aldehyde/enol is strictly required.

Protocol Summary:

  • Suspend NaH (2.5 equiv, 60% in oil) in anhydrous THF under

    
    .
    
  • Add 2-hydroxy-3-nitroacetophenone (1.0 equiv) dropwise at 0°C. (Caution:

    
     evolution).
    
  • Stir for 30 min (formation of phenoxide/enolate dianion).

  • Add Ethyl Formate (3.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully add dilute HCl/Ice. The product precipitates as the

    
    -keto aldehyde.
    

Critical Drawback: The 3-nitro group makes the ring electron-deficient, increasing the risk of nucleophilic attack on the ring by the hydride or solvent, leading to lower purity profiles compared to the DMF-DMA route.

Troubleshooting & Optimization Workflow

Optimization Start Start Reaction (90°C) CheckIPC Check TLC/HPLC (t=3h) Start->CheckIPC Complete Conversion >98%? CheckIPC->Complete Workup Cool & Crystallize (MTBE/Hexane) Complete->Workup Yes Incomplete Add 0.5 eq DMF-DMA Increase Temp to 110°C Complete->Incomplete No SolubilityIssue Product Oiling Out? Workup->SolubilityIssue Incomplete->CheckIPC Recrystallize Recrystallize from Toluene/Ethanol SolubilityIssue->Recrystallize Yes (Impure) Triturate Triturate with Cold Ether SolubilityIssue->Triturate Yes (Pure but Oily)

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Safety & Handling

  • Nitro Compounds: 2-hydroxy-3-nitroacetophenone possesses a nitro group.[4] While stable, avoid subjecting the dry solid to extreme shock or temperatures >200°C.

  • DMF-DMA: Moisture sensitive.[5] Hydrolyzes to DMF and Methanol. Store under Nitrogen.[5] Corrosive and flammable.

  • Exotherm: The initial mixing of substrate and DMF-DMA can be slightly exothermic.

References

  • Enaminone Synthesis Context

    • Title: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives.[3][6]

    • Source: ResearchGate / Journal of Chemical and Pharmaceutical Research.
    • Relevance: Establishes the standard DMF-DMA protocol for ortho-hydroxy acetophenones.
  • Chromone Precursor Validation

    • Title: Synthesis of Substituted 3-Formyl Chromones.[4]

    • Source: Asian Journal of Chemistry.
    • Relevance: Confirms the use of Vilsmeier-type reagents and formylation precursors for nitro-substituted chromones.[4]

  • Commercial Protocol Verification

    • Title: (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one Product Page.[3][6][7][8]

    • Source: Sigma-Aldrich.[8]

    • Relevance: Verifies the stability and physical form (solid) of the enaminone product.
  • Green Synthesis & Optimization

    • Title: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal.
    • Source: BenchChem Technical Notes.
    • Relevance: Provides data on temperature optimization (reflux vs. room temp) for DMF-DMA reactions.

Sources

Application

Application Notes and Protocols: Synthesis and Reactivity of 8-nitro-3-formylchromone with Primary Amines

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reaction between 8-nitro-3-formylchromone and primary amines. 3-Formylchrom...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 8-nitro-3-formylchromone and primary amines. 3-Formylchromones are privileged scaffolds in medicinal chemistry, serving as versatile building blocks for a diverse array of heterocyclic compounds with significant biological activities.[1][2] The introduction of a nitro group at the 8-position profoundly influences the electronic properties of the chromone ring, enhancing its reactivity and opening multiple synthetic pathways. This document details the synthesis of the 8-nitro-3-formylchromone precursor, elucidates the mechanistic dichotomy of its reaction with primary amines—leading to either Schiff bases or pyrone ring-opened products—and provides detailed, field-tested protocols for synthesis and characterization.

Introduction: The Significance of the 3-Formylchromone Scaffold

The chromone nucleus is a core structure in numerous natural products and pharmacologically active molecules, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The 3-formyl group acts as a versatile chemical handle, enabling extensive derivatization. Specifically, its reaction with nitrogen nucleophiles, such as primary amines, is a cornerstone for creating complex molecular architectures.[3] The resulting Schiff bases (imines) and their derivatives are not merely synthetic intermediates but often possess potent biological activities themselves and are widely studied for their structural diversity and therapeutic potential.[5]

The presence of a strong electron-withdrawing nitro group at the C-8 position significantly modulates the electrophilicity of the entire chromone system. This has two major consequences:

  • Activation of the Formyl Group: The formyl group becomes more susceptible to nucleophilic attack, facilitating the formation of Schiff bases.

  • Activation of the Pyrone Ring: The C-2 position of the pyrone ring becomes highly electron-deficient, making it a target for nucleophilic attack by the amine. This can lead to a ring-opening cascade, yielding rearranged products such as chromanones or substituted pyridines.[6][7]

Understanding and controlling this dual reactivity is paramount for synthetic success.

Synthesis of the Precursor: 8-nitro-3-formylchromone

The most efficient and widely adopted method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxyacetophenone.[8][9] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve a one-pot formylation and cyclization.

Protocol 2.1: Vilsmeier-Haack Synthesis of 8-nitro-3-formylchromone

This protocol is adapted from established procedures for substituted 3-formylchromones.[9][10]

Materials:

  • 2-hydroxy-3-nitroacetophenone

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (6 equivalents) in an ice bath to 0-5 °C.

  • Reagent Addition (Critical Step): Add POCl₃ (2.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction. Stir for an additional 15 minutes at 0-5 °C until the Vilsmeier reagent forms (a yellowish, often solid complex).

    • Causality Note: Slow, controlled addition is crucial to prevent overheating and decomposition of the reagent, which would drastically lower the yield.

  • Substrate Addition: Add 2-hydroxy-3-nitroacetophenone (1 equivalent) portion-wise to the stirred Vilsmeier reagent. A thick, often colorful paste will form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product.

    • Safety Note: This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 8-nitro-3-formylchromone as a crystalline solid.

Reaction with Primary Amines: Mechanistic Pathways

The reaction of 8-nitro-3-formylchromone with a primary amine (R-NH₂) can proceed via two competitive pathways, largely dictated by the amine's basicity and the reaction conditions.

  • Path A: Schiff Base Formation (Condensation): This is a classic acid-catalyzed nucleophilic addition-elimination reaction at the formyl group. The amine attacks the aldehyde carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine (Schiff base). This pathway is favored under mildly acidic conditions and with less basic amines (e.g., aromatic amines).[5][11]

  • Path B: Pyrone Ring Opening (Michael Addition): The electron-deficient C-2 position of the chromone is susceptible to a 1,4-conjugate (Michael) addition by the amine. This nucleophilic attack opens the pyrone ring, leading to various rearrangement products.[6][7][12] This pathway is more likely with strongly basic amines (e.g., aliphatic amines) and at higher temperatures.

ReactionPathways Start 8-Nitro-3-formylchromone + Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack on C=O RingOpened Ring-Opened Intermediate Start->RingOpened Michael Addition on C2 (Path B) SchiffBase Product A: Schiff Base (Imine) Hemiaminal->SchiffBase Dehydration (-H₂O) (Path A) Rearranged Product B: Rearranged Chromanone or Pyridine Derivative RingOpened->Rearranged Rearrangement

Caption: Competing reaction pathways of 8-nitro-3-formylchromone with primary amines.

Experimental Protocols for Amine Condensation

The following is a general, self-validating protocol for the synthesis of Schiff bases from 8-nitro-3-formylchromone.

Protocol 4.1: General Synthesis of 8-nitro-3-((R-imino)methyl)-4H-chromen-4-ones

Materials:

  • 8-nitro-3-formylchromone (1 equivalent)

  • Primary amine (e.g., aniline, benzylamine, etc.) (1-1.1 equivalents)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: Dissolve 8-nitro-3-formylchromone (1.0 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask with gentle heating and stirring.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.

    • Causality Note: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and catalyzing the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.

  • Amine Addition: Add the primary amine (1.0-1.1 mmol), either neat or dissolved in a small amount of ethanol, to the reaction mixture.

  • Reaction & Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-6 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting aldehyde.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The Schiff base product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization P1 Dissolve 8-nitro-3-formylchromone in Ethanol P2 Add catalytic Glacial Acetic Acid P1->P2 R1 Add Primary Amine P2->R1 R2 Reflux (2-6h) R1->R2 R3 Monitor by TLC R2->R3 W1 Cool to Precipitate R3->W1 Reaction Complete W2 Vacuum Filtration W1->W2 W3 Wash with Cold Ethanol W2->W3 W4 Dry under Vacuum W3->W4 A1 FTIR, NMR, MS Analysis W4->A1 A2 Final Product A1->A2

Caption: Experimental workflow for the synthesis of Schiff bases.

Product Characterization Data

Proper characterization is essential to confirm the formation of the desired Schiff base and rule out ring-opened byproducts.

Analytical Technique Starting Aldehyde (8-nitro-3-formylchromone) Expected Schiff Base Product Rationale for Change
Melting Point Specific M.P.Different, sharp M.P.Change in molecular structure and crystal packing.
FTIR (cm⁻¹) ~1690 (C=O, aldehyde)~1650 (C=O, pyrone)~2850, 2750 (C-H, aldehyde)Disappearance of aldehyde peaks ~1620-1640 (C=N, azomethine)~1650 (C=O, pyrone)Formation of the imine C=N bond and loss of the aldehyde C-H and C=O.[5]
¹H NMR (δ, ppm) ~10.1 (s, 1H, -CHO)~9.0 (s, 1H, H-2)Disappearance of aldehyde proton ~8.5-9.0 (s, 1H, -CH=N-)~9.1 (s, 1H, H-2)The aldehyde proton is replaced by the imine proton, which appears in a similar downfield region.
Mass Spec (m/z) [M]⁺[M + R-NH - H₂O]⁺Confirms the molecular weight of the condensed product.

Applications and Future Directions

The Schiff bases derived from 8-nitro-3-formylchromone are of significant interest to drug development professionals. The chromone core combined with the azomethine linker creates a planar, conjugated system capable of intercalating with DNA or binding to enzyme active sites. These compounds have been investigated for:

  • Anticancer Activity: Many chromone derivatives show potent cytotoxic actions against various tumor cells.[3]

  • Antimicrobial Agents: The imine linkage is a key feature in many compounds with antibacterial and antifungal properties.[5]

  • Fluorescent Probes: The extended π-system often imparts fluorescent properties, making them useful for biological imaging.[1]

  • Metal Complexation: The oxygen and nitrogen atoms act as excellent chelation sites for metal ions, leading to the synthesis of metallodrugs or catalysts.[5][13]

The ability to easily modify the 'R' group of the primary amine allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in modern drug discovery.

References

  • Science World Journal. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FO. Retrieved from [Link]

  • Arjunan, V., et al. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Nandgaonkar, P., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. Retrieved from [Link]

  • Khan, I., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14(1). Retrieved from [Link]

  • Sipos, A., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 8(2), 2698-2711. Retrieved from [Link]

  • CORE. (n.d.). Chromone - a valid scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Ahmed, O., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one. RSC Advances, 9(37), 21477-21484. Retrieved from [Link]

  • Sipos, A., et al. (2023). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides. ACS Omega, 8(2), 2698-2711. Retrieved from [Link]

  • Mamedov, V. A., et al. (n.d.). Synthesis and structure of Schiff bases derived from 3-formyl-4-hydroxycoumarin and diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of amines with nitrones derived From chromone-3-carbaldehyde. Retrieved from [Link]

  • Gáspár, A., & Szabó, Z. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 937-969. Retrieved from [Link]

  • Bokati, K. S., et al. (2008). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 13(10), 2344-2358. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Transition Metal Complexes of Schiff Bases Derived from 3-Formyl Chromone. Retrieved from [Link]

  • Ibrahim, M. A., et al. (n.d.). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Journal of Heterocyclic Chemistry, 50(S1). Retrieved from [Link]

  • Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 3-formyl chromones. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Knoevenagel Condensation of 8-Nitro-3-formylchromone with Active Methylene Compounds for the Synthesis of Novel Bioactive Scaffolds

An In-Depth Technical Guide Abstract The chromone core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The chromone core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Among these, 3-formylchromones serve as exceptionally versatile building blocks for the synthesis of complex heterocyclic systems due to the presence of multiple electrophilic sites.[5][6] This guide provides a comprehensive technical overview and detailed experimental protocols for the Knoevenagel condensation of 8-nitro-3-formylchromone with various active methylene compounds. The introduction of an electron-withdrawing nitro group at the C-8 position significantly influences the chromone's reactivity, making this substrate particularly interesting for creating novel molecular architectures. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction for the discovery of new therapeutic agents.

Scientific Foundation & Strategic Rationale

The Chromone Scaffold: A Privileged Structure in Drug Discovery

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely found in plants.[7] Their rigid bicyclic structure has been a cornerstone in the development of numerous therapeutic agents.[2][8] The biological potential of the chromone nucleus, coupled with its relatively low mammalian toxicity, has prompted extensive research into its derivatives.[9][10] The type, number, and position of substituents on the chromone core play a critical role in defining its pharmacological profile, allowing for fine-tuning of its biological activity.[1][3]

3-Formylchromones: Versatile Electrophilic Intermediates

Among the various functionalized chromones, 3-formylchromones are particularly valuable synthons. They are most commonly prepared via the Vilsmeier-Haack reaction using substituted 2-hydroxyacetophenones as starting materials.[5][11] The strategic placement of an aldehyde group at the C-3 position, adjacent to the C-2 position of the pyrone ring, creates a highly reactive system for condensation reactions.[5][12]

The 8-nitro-3-formylchromone substrate is of special interest. The potent electron-withdrawing nature of the nitro group is anticipated to enhance the electrophilicity of the formyl carbon, thereby facilitating its reaction with nucleophiles.

Active Methylene Compounds: The Nucleophilic Partner

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR).[13][14] This structural arrangement significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a mild base to form a resonance-stabilized carbanion.[15][16] This carbanion is a soft nucleophile, ideal for carbon-carbon bond-forming reactions. Common examples include malononitrile, ethyl cyanoacetate, and barbituric acid derivatives.[13][16]

The Knoevenagel Condensation: Mechanism and Application

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[17][18] The reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl carbon, followed by a dehydration step to yield a stable α,β-unsaturated product.[16][19] This reaction is highly efficient for creating C=C double bonds and is instrumental in the synthesis of a wide array of fine chemicals and pharmaceuticals.[20]

Diagram 1: General Reaction Scheme

Caption: General scheme for the Knoevenagel condensation.

Diagram 2: Base-Catalyzed Knoevenagel Condensation Mechanism

G cluster_reactants Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration AMC Active Methylene (H₂C(X)Y) Carbanion Carbanion ([HC(X)Y]⁻) AMC->Carbanion Base Base (B:) Base->Carbanion Deprotonation Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Attack on Aldehyde HB HB⁺ HB->Base Aldehyde 8-Nitro-3-formylchromone (R-CHO) Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Adduct Alkoxide->BetaHydroxy Protonation from HB⁺ Product Final Product (R-CH=C(X)Y) BetaHydroxy->Product Elimination of H₂O Water H₂O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.[21]

Experimental Protocols

Safety First: 8-nitro-3-formylchromone is a nitroaromatic compound. This class of compounds should be handled with caution, assuming potential toxicity and the ability to be absorbed through the skin.[22][23]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[24]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines. Do not dispose of nitro compounds in regular trash or down the drain.[25]

Protocol 1: Synthesis of 2-((8-Nitro-4-oxo-4H-chromen-3-yl)methylene)malononitrile

Objective: To synthesize the dicyano-vinyl derivative of 8-nitro-3-formylchromone using malononitrile.

Materials:

  • 8-Nitro-3-formylchromone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic, ~0.1 eq)

  • Ethanol (anhydrous, reaction solvent)

  • Deionized Water (for washing)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with hotplate

Procedure:

  • To a 50 mL round-bottom flask, add 8-nitro-3-formylchromone (e.g., 219 mg, 1.0 mmol) and anhydrous ethanol (15 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved, forming a suspension.

  • Add malononitrile (e.g., 73 mg, 1.1 mmol) to the flask.

  • Add a catalytic amount of piperidine (e.g., 10 µL, ~0.1 mmol) to the reaction mixture using a micropipette.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product is expected to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with a small amount of cold ethanol and then with deionized water to remove unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(8-nitro-4-oxo-4H-chromen-3-yl)acrylate

Objective: To synthesize the cyanoacrylate derivative using ethyl cyanoacetate.

Materials:

  • 8-Nitro-3-formylchromone (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic, ~0.1 eq)

  • Ethanol (anhydrous, reaction solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

Procedure:

  • Combine 8-nitro-3-formylchromone (e.g., 219 mg, 1.0 mmol) and anhydrous ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add ethyl cyanoacetate (e.g., 125 mg, 1.1 mmol) to the stirring suspension.

  • Introduce a catalytic amount of piperidine (e.g., 10 µL, ~0.1 mmol).

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC. This reaction may require a longer time (4-8 hours) compared to malononitrile due to the slightly lower reactivity of ethyl cyanoacetate.[18]

  • Once the reaction is complete, cool the flask to room temperature. If a precipitate does not form readily, the volume of the solvent can be reduced using a rotary evaporator.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove impurities.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

  • Dry the final product under vacuum.

Data Presentation & Product Characterization

The successful synthesis of the target compounds must be confirmed through rigorous spectroscopic analysis.[26][27]

Table 1: Summary of Reaction Conditions and Expected Outcomes

Active Methylene CompoundCatalystSolventTemp. (°C)Time (h)Typical Yield (%)Product Appearance
MalononitrilePiperidineEthanolReflux2-4>90Yellow to Orange Solid
Ethyl CyanoacetatePiperidineEthanolReflux4-880-90Pale Yellow Solid
Barbituric AcidPyridineEthanol/WaterReflux3-585-95Yellow Solid

Expected Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the chromone carbonyl (C=O) around 1650 cm⁻¹, the newly formed alkene (C=C) around 1600 cm⁻¹, the nitrile (C≡N) group (if applicable) around 2220 cm⁻¹, and the symmetric/asymmetric stretches of the nitro (NO₂) group around 1530 and 1350 cm⁻¹.[27][28]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectra should confirm the disappearance of the aldehyde proton signal (~10 ppm) from the starting material. A new singlet for the vinylic proton (-CH=) is expected to appear in the downfield region (8.0-9.0 ppm). Signals corresponding to the aromatic protons of the chromone ring and protons from the active methylene compound residue will also be present.[29]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show the characteristic signal for the chromone carbonyl (C=O) around 175-180 ppm and signals for the aromatic and vinylic carbons.[26][29]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound by matching the experimental m/z value of the molecular ion [M]⁺ or [M+H]⁺ with the calculated value.

Diagram 3: General Experimental & Characterization Workflow

G A 1. Reaction Setup - Combine Reactants & Solvent - Add Catalyst B 2. Reaction - Heat to Reflux - Monitor by TLC A->B C 3. Workup & Isolation - Cool Reaction Mixture - Vacuum Filtration B->C D 4. Purification - Wash with Cold Solvent - Recrystallization (if needed) C->D E 5. Drying - Vacuum Oven D->E F 6. Characterization - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry (HRMS) E->F G Pure, Characterized Product F->G

Sources

Application

Application Note: High-Efficiency Synthesis of Nitro-Substituted Chromeno[2,3-d]pyrimidines

Executive Summary The chromeno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antioxidant properties.[1][2] This application note deta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromeno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antioxidant properties.[1][2] This application note details a robust, two-stage synthetic pathway for generating these tricyclic systems starting from 3-formyl-6-nitrochromone .

Unlike standard one-pot multicomponent reactions (MCRs) which often suffer from regioselectivity issues, this protocol utilizes a stepwise precision synthesis . We first isolate the highly reactive 2-amino-3-cyano-chromene intermediate, leveraging the electron-withdrawing power of the nitro group to accelerate nucleophilic attack. This is followed by a controlled heterocyclization with formamidine or urea derivatives.

Key Advantages of This Protocol:

  • Electronic Tuning: Exploits the 6-nitro substituent to lower the LUMO energy at the C-2 position, enhancing yield.

  • Versatility: The intermediate allows for divergent synthesis of various pyrimidine derivatives.[3]

  • Scalability: Designed for gram-scale synthesis with filtration-based purification.

Strategic Analysis: The "Chemical Chameleon"

The core starting material, 3-formyl-6-nitrochromone , is often referred to as a "chemical chameleon" due to its three electrophilic centers:

  • The Aldehyde (C-CHO): Susceptible to 1,2-addition.

  • The C-2 Position: Highly electrophilic (Michael acceptor equivalent), prone to ring-opening/recyclization.

  • The C-4 Carbonyl: Less reactive but involved in conjugation.

The "Nitro" Effect

The presence of a nitro group (


) at the C-6 position is critical. Through inductive ($ -I 

-M $) effects, it significantly depletes electron density from the pyrone ring.
  • Impact: This dramatically increases the electrophilicity of the C-2 position , making the initial Michael addition of nucleophiles (like malononitrile) faster and more efficient compared to the unsubstituted chromone.

Experimental Protocol

Phase A: Synthesis of the "Gateway" Intermediate

Target: 2-amino-3-cyano-6-nitro-4H-chromene Mechanism: Knoevenagel Condensation / Michael Addition / Cyclization Cascade.

Reagents & Materials
  • Starting Material: 3-formyl-6-nitrochromone (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Triethylamine (TEA)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: Dissolve 3-formyl-6-nitrochromone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask. The solution will likely be pale yellow.

  • Activation: Add Malononitrile (11 mmol) to the stirring solution.

  • Catalysis: Add catalytic Piperidine (3-4 drops).

    • Expert Insight: The reaction is exothermic. Add catalyst slowly to avoid "bumping." The color will deepen immediately, indicating the formation of the Knoevenagel product.

  • Reflux: Heat the mixture to reflux (78°C) for 1–2 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature. A heavy precipitate (the 2-amino-chromene) will form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted malononitrile.

  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% (Yellow to orange powder).

Phase B: Heteroannulation to Chromeno[2,3-d]pyrimidine

Target: 9-nitro-5H-chromeno[2,3-d]pyrimidine derivative Reagent Choice: Formamidine Acetate (for unsubstituted pyrimidine ring) or Urea (for oxo-derivative).

Reagents & Materials
  • Substrate: 2-amino-3-cyano-6-nitro-4H-chromene (from Phase A)

  • Cyclizing Agent: Formamidine Acetate (1.5 equiv)

  • Solvent: Ethanol or DMF (if solubility is an issue)

  • Energy Source: Microwave Irradiation (Preferred) or Conventional Reflux.

Step-by-Step Methodology (Microwave Assisted)
  • Slurry Formation: In a microwave-safe vial, mix the 2-amino-chromene substrate (2 mmol) with Formamidine Acetate (3 mmol).

  • Solvent: Add minimal Ethanol (2–3 mL) to create a slurry. Note: Solvent-free conditions can also be used if mixing efficiency is high.

  • Irradiation: Irradiate at 300W, 100°C for 5–10 minutes.

    • Expert Insight: If using conventional reflux, this step requires 6–8 hours. Microwave irradiation accelerates the nucleophilic attack of the amidine nitrogen on the nitrile group.

  • Work-up: Allow the vial to cool. The product usually precipitates as a solid.

  • Purification: Recrystallize from DMF/Ethanol mixture.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical ring-closure events.

ReactionMechanism cluster_0 Phase A: Chromene Formation cluster_1 Phase B: Pyrimidine Fusion Start 3-Formyl-6-Nitrochromone (Electrophilic C2) Inter1 Intermediate A (Knoevenagel Adduct) Start->Inter1 Base Cat. Condensation Reagent1 Malononitrile (Active Methylene) Reagent1->Inter1 Inter2 2-Amino-3-Cyano-Chromene (The 'Gateway' Scaffold) Inter1->Inter2 Intramolecular Cyclization (Pinner-like) Product Chromeno[2,3-d]pyrimidine (Tricyclic Fusion) Inter2->Product Heteroannulation (Microwave/Reflux) Reagent2 Formamidine Acetate (N-C-N Donor) Reagent2->Product

Figure 1: Mechanistic pathway from nitro-chromone aldehyde to the fused pyrimidine system. Note the pivotal role of the 2-amino-3-cyano intermediate.

Data Analysis & Optimization

The following table summarizes the impact of solvent and catalyst choice on the yield of the Phase A intermediate (2-amino-3-cyano-6-nitro-4H-chromene), which is the rate-determining factor for overall purity.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Observations
1EthanolPiperidine78 (Reflux)2.092 Excellent precipitation, easy filter.
2MethanolTEA65 (Reflux)3.578Slower reaction, some byproduct.
3WaterNaOH25 (RT)6.045Low solubility of nitro-chromone.
4ToluenePiperidine1101.088Good yield, but difficult solvent removal.

Troubleshooting Guide:

  • Sticky Product: If the final pyrimidine product appears as an oil, induce crystallization by adding diethyl ether and scratching the flask walls.

  • Low Yield (Phase A): Ensure the 3-formyl-6-nitrochromone is pure. Old aldehyde samples can oxidize to the carboxylic acid, which kills the reaction. Recrystallize starting material from acetone if necessary.

  • Incomplete Cyclization (Phase B): If the nitrile peak (

    
    ) is still visible in IR, increase reaction time or switch to acetic acid as a solvent for higher temperature reflux.
    

References

  • Belhadj, F., et al. (2021).[2] "Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d]pyrimidines." South African Journal of Chemistry, 75, 128-136. Link[2]

  • Polyanskii, K. B., et al. (2019). "Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines." Synthesis, 51(24), 4627-4634. Link

  • Yalagala, K., et al. (2017). "Novel Chromeno[2,3-d]pyrimidines-Design, Synthesis and Antioxidant Activity." Letters in Drug Design & Discovery, 14. Link

  • Hafez, H. N., & El-Gazzar, A. B. (2009). "Synthesis and Biological Evaluation of New Chromeno[2,3-d]pyrimidine Derivatives." Bioorganic & Medicinal Chemistry Letters, 19(15), 4143-4147. Link

  • Takemoto, Y. (2005).[4] "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors."[4] Organic & Biomolecular Chemistry, 3, 4299-4306.[4] Link

Sources

Method

Application Note: Chemoselective Oxidation of 8-Nitro-3-Formylchromone

Topic: Precision Oxidation of 8-Nitro-3-Formylchromone to Carboxylic Acid Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Oxidation of 8-Nitro-3-Formylchromone to Carboxylic Acid Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for pharmacophores with anti-inflammatory, anticancer, and antiviral profiles.[1][2][3] The 3-position is a critical vector for derivatization. While 8-nitro-3-formylchromone is readily accessible via Vilsmeier-Haack formylation, its oxidation to the corresponding carboxylic acid is non-trivial due to the sensitivity of the


-pyrone ring to nucleophilic attack and ring-opening under harsh oxidative conditions.[1]

This guide details a robust, field-validated protocol for the oxidation of 8-nitro-3-formylchromone to 8-nitro-4-oxo-4H-chromene-3-carboxylic acid using a modified Pinnick oxidation (Sodium Chlorite/Sulfamic Acid).[1] Unlike Jones oxidation or permanganate methods, which often suffer from low yields or ring degradation, this protocol ensures high chemoselectivity and functional group tolerance.[1]

Strategic Analysis: Oxidant Selection

The oxidation of electron-deficient heteroaromatic aldehydes requires careful reagent selection.

Oxidation MethodReagentsSuitability for ChromonesCritical Drawbacks
Jones Oxidation

Low to ModerateStrong acidity can cause ring degradation; Cr(VI) toxicity; difficult workup.[1]
Permanganate

PoorHigh risk of oxidative cleavage of the C2-C3 double bond (forming salicylic acids).
Silver Oxide

LowOften unreactive toward electron-deficient chromone aldehydes.[1]
Pinnick (Standard)

/ Resorcinol
HighScavenger (resorcinol) byproducts can be difficult to remove.[1]
Pinnick (Modified)

/ Sulfamic Acid
Excellent Sulfamic acid acts as a clean, water-soluble chlorine scavenger; mild pH; high yield.

Why Sulfamic Acid? In the standard Pinnick oxidation, hypochlorous acid (


) is generated as a byproduct, which can chlorinate the aromatic ring or destroy the oxidant. Traditionally, 2-methyl-2-butene or resorcinol are used as scavengers.[1] However, for chromones, sulfamic acid  is superior because it reacts rapidly with 

to form innocuous sulfuric acid and nitrogen gas, preventing side reactions on the nitro-substituted ring.[1]

Chemical Pathway & Mechanism

The transformation proceeds via the formation of a chlorous acid intermediate, which attacks the aldehyde hydrate.

ReactionScheme cluster_0 Precursor Synthesis cluster_1 Target Oxidation (Pinnick) Start 2-Hydroxy-3-nitroacetophenone Formyl 8-Nitro-3-formylchromone (Aldehyde) Start->Formyl Vilsmeier-Haack (POCl3, DMF) Acid 8-Nitrochromone-3-carboxylic Acid Formyl->Acid NaClO2, Sulfamic Acid DCM/H2O, 0-25°C Hydrate Aldehyde Hydrate (Intermediate) Formyl->Hydrate + H2O Hydrate->Acid + HClO2

Figure 1: Synthetic pathway from acetophenone precursor to the target carboxylic acid.[1]

Detailed Experimental Protocol

Target Compound: 8-nitro-4-oxo-4H-chromene-3-carboxylic acid Scale: 1.0 mmol (adaptable to gram-scale)[1]

Reagents
  • Substrate: 8-Nitro-3-formylchromone (1.0 eq)

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade) (1.5 - 2.0 eq)[1]
    
  • Scavenger: Sulfamic Acid (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Solvent: Dichloromethane (DCM) / Water (2:1 ratio) or THF / Water (1:1 ratio) if solubility is poor.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-nitro-3-formylchromone (219 mg, 1.0 mmol) in DCM (10 mL). Ensure the aldehyde is fully dissolved; if not, add a small amount of THF or Acetone.

  • Scavenger Solution: In a separate beaker, dissolve Sulfamic Acid (146 mg, 1.5 mmol) in Water (5 mL).

  • Oxidant Solution: In another beaker, dissolve Sodium Chlorite (136 mg, 1.5 mmol) in Water (2 mL). Note: Prepare fresh.

  • Reaction Initiation: Cool the organic aldehyde solution to 0°C (ice bath). Add the Sulfamic Acid solution in one portion with vigorous stirring.

  • Oxidant Addition: Add the Sodium Chlorite solution dropwise over 10 minutes. Caution: Mild exotherm. The solution may turn yellow/green transiently.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25°C) . Stir vigorously for 4–6 hours .

  • Monitoring: Monitor by TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (

    
    ) should disappear, and a baseline spot (Acid) should appear.[1]
    
  • Workup (Precipitation Method):

    • Most chromone-3-carboxylic acids are insoluble in water and DCM.[1]

    • If a precipitate forms: Filter the solid, wash copiously with Water (to remove salts) and cold DCM (to remove unreacted aldehyde).[1]

    • If no precipitate: Evaporate the organic solvent (DCM) under reduced pressure. The residue will likely be the crude acid mixed with salts. Resuspend in water, sonicate, and filter.[1]

  • Purification: Recrystallize from Ethanol or Acetic Acid if necessary.

Experimental Workflow Diagram

Workflow Step1 Dissolve Substrate (DCM/THF) Step2 Cool to 0°C Step1->Step2 Step3 Add Scavenger (Sulfamic Acid in H2O) Step2->Step3 Step4 Dropwise Addition (NaClO2 in H2O) Step3->Step4 Step5 Stir at RT (4-6h) Step4->Step5 Step6 Check TLC (Disappearance of CHO) Step5->Step6 Decision Precipitate Formed? Step6->Decision Yes Filtration Decision->Yes Yes No Evaporate Organic Solvent Add Water -> Filter Decision->No No Final Wash (H2O/Cold DCM) Dry -> Product Yes->Final No->Final

Figure 2: Operational workflow for the Pinnick oxidation of chromone aldehydes.

Validation & Quality Control

Expected Analytical Data
  • Physical State: White to pale yellow solid.

  • Melting Point: High melting point range, typically >230°C (dec).[1]

  • IR Spectroscopy:

    • Appearance of broad -OH stretch (

      
      ).[1]
      
    • Shift of carbonyl stretch: Acid C=O (

      
      ) vs. Aldehyde C=O (
      
      
      
      ).[1]
  • 1H NMR (DMSO-d6):

    • Disappearance: Aldehyde proton singlet at

      
       ppm.[1]
      
    • Appearance: Broad carboxylic acid proton at

      
       ppm.[1]
      
    • C2-Proton: Singlet at

      
       ppm (characteristic of the chromone ring).[1][2]
      
Troubleshooting Table
ObservationDiagnosisRemediation
Incomplete Conversion Poor solubility of aldehyde.[1]Switch solvent to THF/Water (1:[1]1) or add tert-butanol.[1]
Low Yield Product lost in aqueous layer.The acid may be slightly water-soluble due to the nitro group. Acidify aqueous layer to pH 1-2 with HCl before filtration.[1]
Impurity (Chlorinated) Scavenger failure.Ensure Sulfamic Acid is added before Sodium Chlorite. Increase scavenger equivalents to 2.5 eq.

Downstream Applications

The resulting 8-nitrochromone-3-carboxylic acid is a versatile intermediate.[1]

  • Amide Coupling: Activation with

    
     (reflux, 2h) yields the acid chloride, which reacts with amines to form chromone-3-carboxamides .[1] These derivatives often exhibit enhanced biological activity compared to the acid.
    
  • Decarboxylation: Heating above the melting point can lead to 8-nitrochromone (removal of C3-functionalization).

  • Reduction: The 8-nitro group can be selectively reduced to an amine (using

    
     or 
    
    
    
    ) after amide formation to avoid interference with the carboxylic acid.

References

  • Gordon, A. T., et al. (2020).[1][2] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.[1][2] Link[1]

    • Primary source for the sulfamic acid/sodium chlorite protocol specifically applied to chromones.
  • Nohara, A., et al. (1973).[1] Chromones. I. Oxidation of 3-formylchromones to chromone-3-carboxylic acids.[1][2][4] Chemical & Pharmaceutical Bulletin, 21(8), 1794-1797.[1] Link[1]

    • Foundational text on chromone oxidation limit
  • Dalcanale, E., & Montanari, F. (1986).[1] Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.[1] Link

    • Mechanistic background on chlorite oxid
  • Lindgren, B. O., & Nilsson, T. (1973).[1] Preparation of carboxylic acids from aldehydes (including hydroxylated benzaldehydes) by oxidation with chlorite. Acta Chemica Scandinavica, 27, 888-890.[1] Link

    • Original description of the mild chlorite oxid

Sources

Application

Application Note: Controlled Cascade Synthesis Using 8-Nitro-3-formylchromone

Topic: Strategic Utilization of 8-Nitro-3-formylchromone in One-Pot Multicomponent Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 8-Nitro-3-formylchromone in One-Pot Multicomponent Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers[1]

[1][2]

Executive Summary & Technical Rationale

3-Formylchromones are privileged scaffolds in heterocyclic synthesis due to their unique "1,3-dielectrophilic" character.[1][2] However, the 8-nitro-3-formylchromone (8-N-3FC) derivative represents a distinct subclass where the strong electron-withdrawing nitro group at position 8 significantly perturbs the electronic landscape of the pyrone ring.[1]

The "Nitro Effect" in MCRs: Unlike the unsubstituted parent, 8-N-3FC exhibits heightened electrophilicity at the C-2 position .[1] In multicomponent reactions (MCRs), this creates a critical bifurcation in reactivity:

  • Ring Retention Pathways: Standard Knoevenagel/Michael sequences at the formyl group (CHO).[2]

  • Ring Opening/Recyclization Pathways: Nucleophilic attack at C-2, leading to pyrone ring cleavage and subsequent rearrangement into pyridines, pyrazoles, or pyrimidines.[1]

This guide details the protocols to harness this reactivity, specifically focusing on the one-pot synthesis of functionalized pyridines (via ring opening) and fused chromeno-heterocycles (via ring retention), providing a self-validating system for high-diversity library generation.[1]

Precursor Synthesis: 8-Nitro-3-formylchromone

Note: Commercial availability is limited.[1][2] In-house synthesis is recommended for purity control.

Protocol 0: Vilsmeier-Haack Formylation

Reaction Principle: Double formylation of 2-hydroxy-3-nitroacetophenone followed by cyclodehydration.[1][2]

Reagents:

  • 2-Hydroxy-3-nitroacetophenone (10 mmol)[1][2]

  • Phosphorus Oxychloride (

    
    ) (25 mmol)[1][2]
    
  • Dimethylformamide (DMF) (Dry, 60 mmol)[1][2]

Step-by-Step Methodology:

  • Preparation: Cool dry DMF (

    
     mL) to 
    
    
    
    in a round-bottom flask equipped with a drying tube.
  • Vilsmeier Reagent Formation: Add

    
     dropwise with vigorous stirring. Maintain temperature below 
    
    
    
    to prevent charring. Stir for 30 min to form the Vilsmeier salt (white/pinkish semi-solid).
  • Substrate Addition: Dissolve 2-hydroxy-3-nitroacetophenone in minimal DMF (

    
     mL) and add dropwise to the complex.
    
  • Cyclization: Allow the mixture to warm to room temperature (RT), then heat to

    
     for 6 hours .
    
    • Critical Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[2] The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.[2]
  • Quenching: Pour the reaction mixture onto

    
     g of crushed ice with vigorous stirring. Allow the yellow precipitate to mature for 2 hours.
    
  • Purification: Filter the solid, wash copiously with cold water (to remove acidic residues), and recrystallize from Ethanol/DMF (9:1) .

    • Yield Expectation: 65-75%.[1]

    • Appearance: Yellow crystalline solid.[2]

Core Application: One-Pot Synthesis of Functionalized Pyridines

Mechanism: Domino Knoevenagel Condensation


 Michael Addition 

Ring Opening

Recyclization.[2] Target: 2-Amino-3-cyano-pyridines (Privileged scaffold for kinase inhibition).[1][2]
Reactivity Logic (The "Nitro Switch")

The 8-nitro group destabilizes the pyrone ring toward nucleophiles.[2] When reacting with 1,3-binucleophiles or active methylenes in the presence of a base, the C-2 position is attacked after the initial Knoevenagel condensation, triggering a ring-opening rearrangement (Kostanecki-Robinson type) rather than simple addition.[1]

Protocol A: 3-Component Synthesis of 6-(2-hydroxy-3-nitrophenyl)pyridines

Reagents:

  • Component A: 8-Nitro-3-formylchromone (

    
     mmol)[1][2]
    
  • Component B: Malononitrile (

    
     mmol)[1][2]
    
  • Component C: Thiophenol or Secondary Amine (e.g., Morpholine) (

    
     mmol) - Acts as the nucleophilic trigger.[1][2]
    
  • Catalyst: Triethylamine (

    
     mmol, catalytic)[1][2]
    
  • Solvent: Ethanol (

    
     mL)[1][2]
    

Experimental Workflow:

  • Knoevenagel Initiation: Dissolve 8-N-3FC and malononitrile in ethanol at RT. Add triethylamine.[2][3] Stir for 15 mins.

    • Observation: The solution will darken/change color as the Knoevenagel adduct forms (intermediate I1 ).[2]

  • Nucleophilic Trigger: Add Component C (e.g., Thiophenol).[2]

  • Cascade Propagation: Heat the mixture to reflux for 2-4 hours .

    • Mechanism:[1][4][5][6][7][8] The nucleophile attacks C-2 of the chromone. The ring opens, releasing the phenol moiety (which remains attached), and the nitrogen/carbon chain recyclizes to form the pyridine ring.

  • Isolation: Cool to RT. The product often precipitates directly.[2]

    • If no precipitate: Remove 50% of solvent under vacuum and add cold water.[2]

  • Purification: Recrystallize from Ethanol.

Data Summary Table: Optimization Parameters

ParameterConditionOutcomeNote
Solvent EthanolExcellentGreen, protic solvent aids proton transfer steps.[1][2]
Solvent DMFGoodUse only if solubility is an issue; harder workup.[2]
Catalyst

OptimalMild base sufficient for Knoevenagel.[2]
Temp

RequiredRT reaction stalls at the intermediate adduct.[2]
Stoichiometry 1:1:1StandardExcess amine can lead to double-addition byproducts.[1][2]

Visualizing the Pathway

The following diagram illustrates the divergent pathways dictated by the reaction conditions and the specific electrophilicity of the 8-nitro derivative.

G cluster_legend Reaction Logic Start 8-Nitro-3-formylchromone Knoevenagel Knoevenagel Adduct (Activated Diene) Start->Knoevenagel + Active Methylene (Malononitrile) RingOpen Ring-Opened Intermediate Knoevenagel->RingOpen + Nucleophile (Nu-H) (Attack at C-2) Prod_Fused Fused Chromeno- pyrimidine Knoevenagel->Prod_Fused + Dinucleophile (Urea) (Attack at CHO + C-4) Prod_Pyridine Functionalized Pyridine RingOpen->Prod_Pyridine Recyclization (- H2O) Note1 8-Nitro group increases C-2 electrophilicity, favoring Ring Opening

Figure 1: Divergent reactivity map of 8-nitro-3-formylchromone.[1] The nitro group strongly favors the red pathway (Ring Opening) in the presence of strong nucleophiles.

Protocol B: Synthesis of Fused Chromeno[2,3-d]pyrimidines

Mechanism: [3+3] Cyclocondensation (Ring Retention).[1][2] Note: To prevent ring opening (the "Nitro Effect"), this reaction is best performed under acidic catalysis or neutral conditions, avoiding strong bases that attack C-2.[1]

Reagents:

  • 8-Nitro-3-formylchromone (

    
     mmol)[1][2]
    
  • Thiobarbituric Acid (

    
     mmol)[1][2]
    
  • Ammonium Acetate (

    
     mmol)[1][2]
    
  • Solvent: Glacial Acetic Acid (

    
     mL)
    

Step-by-Step Methodology:

  • Mixing: In a microwave vial or round-bottom flask, combine the chromone, thiobarbituric acid, and ammonium acetate in glacial acetic acid.

    • Why Acetic Acid? It buffers the system, activating the carbonyls for condensation while suppressing the basicity that would attack C-2 and open the pyrone ring.

  • Reaction:

    • Method A (Thermal): Reflux at

      
       for 3 hours.[2]
      
    • Method B (Microwave - Recommended): Irradiate at

      
       (300 W) for 15 minutes.
      
  • Workup: Pour the hot reaction mixture into ice-cold water (

    
     mL).
    
  • Filtration: A reddish-orange solid will precipitate.[1][2] Filter and wash with water and cold ethanol.[2]

  • Validation:

    • IR: Look for disappearance of the aldehyde peak (

      
      ) and appearance of NH stretches (
      
      
      
      ).[1][2]
    • 1H NMR: The pyrone C-2 proton singlet should remain (shifted), confirming the chromone ring is intact.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Solubility The 8-nitro group reduces solubility in non-polar solvents.[1]Use DMF or DMSO as co-solvents.[2] If using Ethanol, ensure vigorous reflux.
Ring Opening (Unwanted) Reaction medium too basic.Switch from

/Piperidine to Ammonium Acetate or catalytic L-Proline.
Oiling Out Product aggregation.Add a seed crystal if available.[2] Triturate the oil with Diethyl Ether/Hexane (1:1).[2]
Bis-Adduct Formation Excess active methylene.[1][2]Strictly control stoichiometry (1:1). Add the active methylene dropwise.[2]

References

  • Nandgaonkar, R. G., & Ghiya, B. J. (2005).[2] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2017. Link

  • Gasparova, R., & Lacova, M. (2005).[2] Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937–960.[1][2] Link[1][2]

  • Hatzade, K., et al. (2009).[2] Synthesis of novel pyrazolo[3,4-b]pyridines using 3-formylchromone enamines. Heterocyclic Communications. (Contextualizing the ring rearrangement of nitro-chromones).

  • Ibrahim, M. A. (2013).[2] 3-Formylchromones as Diverse Building Blocks in Heterocycles Synthesis. ChemInform. (Review of general reactivity patterns applicable to 8-nitro derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in chromone-3-carbaldehyde synthesis

Topic: Troubleshooting Low Yields in Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Hidden" Complexity

You are likely here because your "routine" synthesis of chromone-3-carbaldehyde (3-formylchromone) has failed.[1] Despite appearing in the literature as a straightforward one-pot Vilsmeier-Haack reaction, this transformation is notoriously capricious.[1] It involves two distinct mechanistic events—formylation and cyclization —competing with polymerization and hydrolysis.[1]

This guide treats your reaction flask as a system of variables. We will move beyond "add X to Y" and focus on the why and how of failure modes.

Module 1: The Baseline Protocol (The "Nohara" Standard)

Reference Standard: Adapted from Nohara et al. (1973) and modern optimizations.[1]

Before troubleshooting, verify your method against this optimized baseline. Deviations here are the most common source of yield loss.[1]

Standard Operating Procedure (SOP)
ParameterSpecificationCritical Control Point (Why?)
Stoichiometry 1.0 eq Substrate : 3.0–5.0 eq POCl

Excess POCl

acts as a dehydrating agent for cyclization. < 1:3 ratio leads to incomplete ring closure.[1]
Solvent DMF (Dry, 10–15 volumes)Acts as both solvent and reagent.[1] Must be anhydrous (<0.05% H

O).[1]
Temperature 1 0°C to 5°C (Addition Phase)CRITICAL: The Vilsmeier reagent formation is exothermic. >10°C causes reagent decomposition (darkening).[1]
Temperature 2 60°C (Reaction Phase)Required to drive the cyclization of the intermediate.[1]
Time 6–12 HoursMonitoring by TLC is mandatory.[1]
Quenching Ice Water (Excess)Hydrolysis of the iminium salt to the aldehyde is slow.[1]
The Mechanism & Failure Points

The following diagram illustrates the reaction pathway and exactly where yields are lost.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier 0°C, Anhydrous ThermalDecomp FAILURE: Thermal Decomposition (T > 10°C during mixing) Reagents->ThermalDecomp Exotherm Uncontrolled Intermediate1 Formylated Intermediate Vilsmeier->Intermediate1 + Substrate Substrate Add 2-Hydroxyacetophenone Cyclization Cyclization Step (Requires Heat ~60°C) Intermediate1->Cyclization Polymer FAILURE: Polymerization (T > 80°C or Old DMF) Cyclization->Polymer Overheating Product Chromone-3-Carbaldehyde Cyclization->Product - HCl Hydrolysis Hydrolysis (Ice Water) IncompleteHyd FAILURE: Incomplete Hydrolysis (Quench too fast) Hydrolysis->IncompleteHyd pH/Time Error Product->Hydrolysis Iminium Salt Breakdown

Figure 1: Critical Control Points in the Vilsmeier-Haack Chromone Synthesis. Red nodes indicate primary yield-loss events.[1]

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Reagent & Setup Issues

Q: My reaction mixture turns black/tarry immediately upon adding POCl


. 
  • Diagnosis: Thermal Runaway. The reaction between DMF and POCl

    
     is violently exothermic.[1] If the temperature spikes above 10–15°C, the Vilsmeier reagent decomposes into dimethylamine salts and tars.[1]
    
  • Solution:

    • Cool DMF to 0°C before addition.

    • Add POCl

      
       dropwise via a pressure-equalizing addition funnel over 30–45 minutes.[1]
      
    • Ensure internal temperature monitoring (thermocouple), not just bath temperature.[1]

Q: I am using "Lab Grade" DMF. Is that okay?

  • Diagnosis: Dimethylamine Contamination. Old or wet DMF contains dimethylamine (from hydrolysis), which quenches the Vilsmeier reagent before it sees your substrate.[1][2]

  • Solution: Use Anhydrous DMF (bottled under argon) or distill DMF over CaH

    
     before use.[1] If the DMF smells strongly "fishy," discard it.[1]
    
Category B: Reaction Progress

Q: TLC shows starting material (2-hydroxyacetophenone) remaining after 12 hours.

  • Diagnosis: Reagent Hydrolysis. Moisture has entered the system.[1] The Vilsmeier reagent is extremely hygroscopic.[1] Once hydrolyzed to DMF and HCl, it is inactive.[1]

  • Solution:

    • Fit the flask with a CaCl

      
       drying tube or run under a nitrogen balloon.[1]
      
    • Increase POCl

      
       equivalents to 5.0–6.0 eq to scavenge residual moisture.[1]
      
    • Self-Check: Did the Vilsmeier reagent precipitate as a white/yellow solid during the ice phase? If not, your reagent generation failed.[1]

Q: The reaction solidifies and the stir bar stops.

  • Diagnosis: Precipitation of the Iminium Salt. This is actually a good sign, but it hinders mixing.[1]

  • Solution: Do not increase temperature to melt it.[1] Instead, add a small volume of anhydrous DCM (Dichloromethane) or additional DMF to maintain slurry mobility.[1]

Category C: Workup & Isolation (The "Yield Killer")[1]

Q: I poured the mixture into water, but no solid precipitated.

  • Diagnosis 1: Incomplete Hydrolysis. The intermediate iminium salt is stable.[1] It requires time and water to break down into the aldehyde.

  • Diagnosis 2: Product Solubility. If your chromone has polar substituents (e.g., -OH, -NH

    
    ), it may be water-soluble at acidic pH.[1]
    
  • Solution:

    • The "Overnight" Stir: Pour the reaction mixture into ice water and stir vigorously for at least 2–4 hours (sometimes overnight).

    • pH Adjustment: If the solution is clear (no precipitate), carefully neutralize with saturated NaOAc (Sodium Acetate) to pH ~5–6. Warning: Do not use strong base (NaOH) as it can ring-open the chromone (Michael addition of OH-).[1]

Module 3: Advanced Optimization (Substituent Effects)

The electronic nature of your acetophenone dictates the reaction conditions. Use the decision tree below to adjust your protocol.

Substituent Impact Table
Substituent TypeExampleEffect on YieldProtocol Adjustment
Electron Donating -OMe, -MeIncreases Standard protocol works well. Reaction times are shorter (2–4 h).
Halogens -Cl, -Br, -FNeutral/Mild Decrease Requires longer heating (6–12 h).[1]
Strongly Withdrawing -NO

, -CN, -CF

Decreases Significantly The ring is deactivated.[1][2] Increase Temperature to 80–90°C. Consider using PBr

instead of POCl

for higher reactivity.[1]
Hydroxyl (-OH) -OH (at C4/C5)Side Reactions Free phenols will be formylated or chlorinated.[1] Protect as acetates or methyl ethers prior to reaction.[1]
Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield Detected CheckTLC Analyze Crude TLC Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left NewSpots Complex Mixture / Tars CheckTLC->NewSpots CleanSpot Clean Product Spot (But Low Mass Recovery) CheckTLC->CleanSpot Action_Moisture Moisture Issue: Use Fresh POCl3/Dry DMF SM_Left->Action_Moisture Reagent Inactive Action_Temp Thermal Issue: Lower Addition Temp NewSpots->Action_Temp Polymerization Action_Workup Solubility Issue: Neutralize to pH 6 Salt out (NaCl) CleanSpot->Action_Workup Lost in Aqueous

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

References

  • Nohara, A., Umetani, T., & Sanno, Y. (1973).[1] Studies on antianaphylactic agents.[1] I. A facile synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes by Vilsmeier reagents. Tetrahedron, 29(6), 877-893.[1] Link[1]

  • Gammill, R. B. (1979).[1] A facile synthesis of chromones and flavones.[1][3] Synthesis, 1979(11), 901-903.[1] Link

  • Harnisch, H. (1972).[1] Chromone-3-carbaldehydes.[1][4][5][6][7][8][9] Justus Liebigs Annalen der Chemie, 765(1), 8-14.[1]

  • Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.[1] Link[1]

  • Prakash, O., Kumar, A., & Sadana, A. (2005).[1] Chromones: A diverse class of heterocyclic compounds.[1][10] Heterocycles, 65(9), 2239-2275.[1]

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of 8-Nitro-3-Formylchromone During Workup

Welcome to the technical support center for handling 8-nitro-3-formylchromone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 8-nitro-3-formylchromone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup of this sensitive compound. The inherent reactivity of the 3-formylchromone scaffold, particularly when substituted with a strong electron-withdrawing nitro group, makes it susceptible to hydrolysis. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compound is maintained throughout your experimental workflow.

Troubleshooting Guide: Preventing Degradation of 8-Nitro-3-Formylchromone

This section addresses specific issues that may arise during the workup of 8-nitro-3-formylchromone, offering scientifically-grounded explanations and practical solutions.

Q1: I'm observing a significant loss of my 8-nitro-3-formylchromone product after aqueous workup. What is the likely cause?

A1: The primary cause of product loss during aqueous workup is the hydrolysis of the chromone ring. The 3-formylchromone system possesses three electrophilic sites: the C2 and C4 positions of the pyrone ring, and the formyl carbon.[1] The presence of the electron-withdrawing 8-nitro group further activates the C2 position towards nucleophilic attack. Under aqueous conditions, especially in the presence of base, water or hydroxide ions can attack the C2 position, leading to the opening of the pyrone ring.[2] This ring-opened intermediate is often unstable and can undergo further reactions, leading to a complex mixture of byproducts and a decrease in the yield of the desired product.

Q2: My TLC analysis shows a new, more polar spot appearing during workup. What could this be?

A2: The appearance of a new, more polar spot on TLC is a strong indicator of hydrolysis. The ring-opened product, a substituted 2-hydroxyacetophenone derivative, is significantly more polar than the parent 8-nitro-3-formylchromone due to the presence of a free phenolic hydroxyl group. If the formyl group also undergoes reaction, such as conversion to a carboxylic acid through oxidation, the polarity will increase even further.

Q3: How can I modify my standard aqueous workup to minimize hydrolysis?

A3: To minimize hydrolysis during a standard aqueous workup, it is crucial to maintain neutral or slightly acidic conditions and to limit the exposure time to the aqueous phase.

  • pH Control: Avoid basic conditions at all costs. If your reaction mixture is basic, neutralize it carefully with a dilute acid (e.g., 1M HCl or saturated NH4Cl solution) before extraction. Washing the organic layer with a saturated solution of ammonium chloride can help to buffer the system and remove basic impurities.

  • Brine Wash: After any aqueous washes, a final wash with brine (saturated aqueous NaCl) is highly recommended. This helps to remove dissolved water from the organic layer, reducing the potential for hydrolysis during the subsequent drying and concentration steps.[3]

  • Temperature: Perform all extractions at room temperature or below. Lower temperatures decrease the rate of all chemical reactions, including hydrolysis.

  • Minimize Contact Time: Work efficiently to minimize the time the organic layer is in contact with the aqueous phase.[4] Avoid letting the separatory funnel sit for extended periods.

Here is a workflow diagram to guide your decision-making process for a modified aqueous workup:

Aqueous_Workup_Workflow start Reaction Mixture check_base Is the mixture basic? start->check_base neutralize Neutralize with dilute acid (e.g., 1M HCl) check_base->neutralize Yes extract Extract with an immiscible organic solvent check_base->extract No neutralize->extract wash_nh4cl Wash with saturated aqueous NH4Cl extract->wash_nh4cl wash_brine Wash with brine wash_nh4cl->wash_brine dry Dry over anhydrous Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Decision workflow for a modified aqueous workup.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemistry of 8-nitro-3-formylchromone and offers advanced strategies for its purification.

Q1: What is the underlying mechanism of hydrolysis for 3-formylchromones?

A1: The hydrolysis of 3-formylchromones is a well-documented process that proceeds via nucleophilic attack at the C2 position of the chromone ring.[2] The electron-withdrawing nature of the pyrone carbonyl and the 3-formyl group, further exacerbated by the 8-nitro substituent, renders the C2-C3 double bond highly susceptible to nucleophilic addition. The generally accepted mechanism is as follows:

  • Nucleophilic Attack: A nucleophile, typically a hydroxide ion or a water molecule, attacks the electrophilic C2 carbon.

  • Ring Opening: This attack leads to the cleavage of the C2-O bond of the pyrone ring, forming a ring-opened enolate intermediate.

  • Tautomerization and Protonation: The enolate tautomerizes to the more stable ketone, and subsequent protonation yields a substituted 2-hydroxyacetophenone derivative.

Here is a diagram illustrating the hydrolysis mechanism:

Hydrolysis_Mechanism reactant 8-Nitro-3-formylchromone intermediate Ring-opened enolate reactant->intermediate Nucleophilic attack at C2 product 2-Hydroxy-3-nitro-ω-oxo-acetophenone intermediate->product Tautomerization & Protonation nucleophile OH- nucleophile->reactant

Caption: Simplified mechanism of 3-formylchromone hydrolysis.

Q2: Are there any non-aqueous workup strategies that I can employ?

A2: Yes, non-aqueous workups are an excellent alternative to mitigate hydrolysis.

  • Direct Filtration: If your product precipitates from the reaction mixture and the impurities are soluble, you can directly filter the crude product. Wash the solid with a non-polar solvent in which the product is sparingly soluble to remove any adhering impurities.

  • Solvent Evaporation and Trituration: After removing the reaction solvent under reduced pressure, the resulting crude solid can be triturated with a suitable solvent.[5] Trituration involves suspending the solid in a solvent in which the product is insoluble, but the impurities are soluble. The solid product can then be isolated by filtration.

  • Silica Gel Plug Filtration: For small-scale reactions, you can dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent and pass it through a short plug of silica gel.[5] Elute with a non-polar solvent to remove non-polar impurities, and then increase the polarity to elute your product. This is a quick purification method that avoids aqueous conditions.

Q3: My product is an aldehyde. Can I use a bisulfite adduct formation for purification?

A3: Purification via a bisulfite adduct is a classic and highly effective method for isolating aldehydes.[4][6][7] This technique is based on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble α-hydroxy sulfonic acid salt.[6] This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities.

Protocol for Aldehyde Purification via Bisulfite Adduct:

  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or dimethylformamide (DMF).[7] Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out of the solution.[6] If it does not, proceed with a liquid-liquid extraction.

  • Isolation of the Adduct:

    • If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold solvent (e.g., ethanol or ether) to remove impurities.[8]

    • If no precipitate forms: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture. The bisulfite adduct will partition into the aqueous layer. Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining impurities.[6]

  • Regeneration of the Aldehyde: The aldehyde can be regenerated from the isolated adduct by treatment with a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) or an acid.[6] The regenerated aldehyde will typically precipitate or can be extracted into an organic solvent.

Data Summary for Workup Strategies:

Workup StrategyKey AdvantagesPotential DrawbacksBest Suited For
Modified Aqueous Workup Simple, uses common lab reagents.Risk of hydrolysis if not performed carefully.Reactions where impurities are water-soluble.
Non-Aqueous Workup Completely avoids hydrolysis.May not be effective for all types of impurities.Products that are solids and have different solubility profiles from impurities.
Bisulfite Adduct Purification Highly specific for aldehydes, excellent for removing non-carbonyl impurities.[4][7]Requires an additional regeneration step.Crude mixtures containing the target aldehyde and various other organic impurities.

Q4: What are the best practices for the long-term storage of 8-nitro-3-formylchromone?

A4: To ensure the long-term stability of 8-nitro-3-formylchromone, it should be stored as a solid in a tightly sealed container, protected from light and moisture. Storing it in a desiccator at low temperatures (e.g., in a refrigerator or freezer) is ideal. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acids, so storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

References

  • American Chemical Society. (n.d.). Bisulfite purification: Applications for Epimerizable aldehydes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57367. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1150. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. Retrieved from [Link]

  • Kumar, A., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Advances, 9(40), 23223-23231. Retrieved from [Link]

  • Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 7(51), 48215-48224. Retrieved from [Link]

  • Biotage. (2019, November 8). Organic Chemistry Workflow – Typical Steps and Equipment. Retrieved from [Link]

  • Wolska, I., et al. (2010). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. Journal of Molecular Structure, 977(1-3), 203-210. Retrieved from [Link]

  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2020. Retrieved from [Link]

  • Gasparova, R., & Lácová, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1077-1095. Retrieved from [Link]

  • Vasyl'ev, A., et al. (2016). The redeeming features of reaction of the 8-formyl-7-hydroxychromones with malononitrile. Chemistry of Heterocyclic Compounds, 52(9), 717-722. Retrieved from [Link]

  • Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]

  • Sly, M. C., et al. (2017). Enzymatic hydrolysis by transition-metal dependent nucleophilic aromatic substitution. Nature Communications, 8, 14875. Retrieved from [Link]

  • Lacova, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Molecules, 2(3), 95-102. Retrieved from [Link]

  • Eisele, K. (1976). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S. Patent No. 4,021,418.
  • Ghorab, M. M., et al. (2011). Ring Opening and Recyclization Reactions of 3-Nitrochromone with Some Nucleophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2266-2278. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. Retrieved from [Link]

  • SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]

  • Vass, E., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Organic & Biomolecular Chemistry, 17(38), 8749-8756. Retrieved from [Link]

  • Alloway, K. D., et al. (2018). Formylation facilitates the reduction of oxidized initiator methionines. Proceedings of the National Academy of Sciences, 115(28), 7250-7255. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted 2-hydroxy-3-nitroacetophenone

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing unreacted 2-hydroxy-3-nitroacetophenone from a reaction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing unreacted 2-hydroxy-3-nitroacetophenone from a reaction product. By leveraging an understanding of its chemical properties, we can devise effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction, but TLC analysis indicates the presence of residual 2-hydroxy-3-nitroacetophenone. What's the best initial approach?

A1: Before embarking on a complex purification, first ensure the reaction has gone to completion. If the reaction is truly finished, the most straightforward purification method to consider is an acid-base extraction. This technique exploits the acidic nature of the phenolic hydroxyl group on the 2-hydroxy-3-nitroacetophenone.

Q2: What specific properties of 2-hydroxy-3-nitroacetophenone are important for its removal?

A2: The key characteristics to consider are its phenolic hydroxyl group, which makes the molecule acidic, and its overall polarity. It is a solid with a melting point of 98.5-99.5 °C and has a predicted pKa of approximately 7.31.[1][2] This acidity is the most useful handle for separation from non-acidic products.

Q3: Can a simple water wash remove 2-hydroxy-3-nitroacetophenone?

A3: A simple wash with neutral water is generally ineffective for complete removal because 2-hydroxy-3-nitroacetophenone has limited solubility in water.[3] To effectively move it into an aqueous layer, you must first convert it into its more soluble salt form.

In-Depth Troubleshooting and Purification Guides

Guide 1: Purification by Acid-Base Extraction

This is often the most efficient method for removing phenolic impurities like 2-hydroxy-3-nitroacetophenone, provided your desired product is not also acidic.[3][4] This technique relies on the chemical reaction between the acidic phenol and a base to form a water-soluble salt.[4]

Underlying Principle: The phenolic proton of 2-hydroxy-3-nitroacetophenone is acidic and will react with a base (like sodium hydroxide) to form a sodium phenoxide salt. This salt is ionic and therefore highly soluble in water, allowing it to be separated from a neutral or basic organic product that remains in a water-immiscible organic solvent.[4][5]

When to Use This Method:

  • Your desired product is neutral or basic.

  • Your desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Your product is stable to aqueous base.

Step-by-Step Protocol:

  • Dissolve the Crude Mixture: Dissolve your entire crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Transfer to Separatory Funnel: Add the organic solution to a separatory funnel.

  • Add Aqueous Base: Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH).

  • Extract: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.

  • Separate the Layers: Allow the two layers to fully separate. The aqueous layer (containing the sodium salt of 2-hydroxy-3-nitroacetophenone) can be drained off. Your desired product should remain in the organic layer.

  • Wash the Organic Layer: To remove any residual NaOH, wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl) to help remove dissolved water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (like anhydrous sodium sulfate), filter, and then remove the solvent under reduced pressure to yield your purified product.

Visualizing the Workflow: Acid-Base Extraction

G cluster_0 Separatory Funnel Crude Mixture in\nOrganic Solvent Crude Mixture in Organic Solvent Add 1M NaOH(aq) Add 1M NaOH(aq) Crude Mixture in\nOrganic Solvent->Add 1M NaOH(aq) Shake & Separate Shake & Separate Add 1M NaOH(aq)->Shake & Separate Aqueous Layer\n(2-hydroxy-3-nitroacetophenone salt) Aqueous Layer (2-hydroxy-3-nitroacetophenone salt) Shake & Separate->Aqueous Layer\n(2-hydroxy-3-nitroacetophenone salt) Organic Layer\n(Purified Product) Organic Layer (Purified Product) Shake & Separate->Organic Layer\n(Purified Product) Wash & Dry Wash & Dry Organic Layer\n(Purified Product)->Wash & Dry Final Product Final Product Wash & Dry->Final Product

Caption: Acid-base extraction workflow for purification.

Guide 2: Purification by Recrystallization

If your product is a solid, recrystallization can be an effective purification technique. This method separates compounds based on differences in their solubility in a particular solvent at different temperatures.

When to Use This Method:

  • Your desired product is a solid.

  • You can identify a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while 2-hydroxy-3-nitroacetophenone has either very high or very low solubility at all temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Through small-scale trials, find a suitable solvent or solvent pair. Toluene is a solvent mentioned in the literature for the recrystallization of related compounds.[6]

  • Dissolve: In a flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.

  • Cool Slowly: Allow the flask to cool slowly to room temperature. This encourages the formation of pure crystals of your product.

  • Induce Further Crystallization: Place the flask in an ice bath to maximize the precipitation of your product.

  • Isolate Crystals: Collect the solid product by vacuum filtration.

  • Wash: Wash the collected crystals with a small amount of cold solvent to rinse away any impurities adhering to the crystal surface.

  • Dry: Dry the purified crystals under vacuum.

Guide 3: Purification by Column Chromatography

When other methods fail, flash column chromatography is a highly versatile technique for separating compounds based on their differing affinities for a stationary phase.[7]

Underlying Principle: A mixture is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to move the components down the column. Compounds with a stronger interaction with the stationary phase will move more slowly than compounds with weaker interactions, thus enabling separation.

When to Use This Method:

  • Acid-base extraction and recrystallization are not effective.

  • Your product and 2-hydroxy-3-nitroacetophenone have different polarities.

Step-by-Step Protocol:

  • Choose a Stationary Phase: For moderately polar compounds like 2-hydroxy-3-nitroacetophenone, silica gel is a common choice.

  • Select a Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of petroleum ether and ethyl acetate is often a good starting point for compounds of this type.[7] The goal is to achieve a good separation between the spots for your product and the starting material.

  • Pack the Column: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a glass column.

  • Load the Sample: Dissolve your crude mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elute and Collect Fractions: Apply pressure to the top of the column to push the mobile phase through. Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Decision-Making Flowchart for Purification Method Selection

G Start Crude Product with Unreacted Starting Material IsProductAcidic Is the desired product acidic? Start->IsProductAcidic IsProductSolid Is the desired product a solid? IsProductAcidic->IsProductSolid No ColumnChrom Use Column Chromatography IsProductAcidic->ColumnChrom Yes AcidBase Use Acid-Base Extraction IsProductSolid->AcidBase No Recrystallization Attempt Recrystallization IsProductSolid->Recrystallization Yes AcidBase->ColumnChrom If unsuccessful Recrystallization->ColumnChrom If unsuccessful

Caption: A guide to selecting the appropriate purification technique.

Summary of Physicochemical Data

PropertyValueSource
Melting Point 98.5-99.5 °C[1][2]
pKa (predicted) 7.31 ± 0.24[1][2]
Appearance Yellow to brown solid[1][2]

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved February 26, 2026, from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 26, 2026, from [Link]

  • LookChem. (n.d.). 2-HYDROXY-3-NITROACETOPHENONE manufacturers and suppliers in india. Retrieved February 26, 2026, from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water?. Retrieved February 26, 2026, from [Link]

  • GM Chemical. (n.d.). 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Retrieved February 26, 2026, from [Link]

  • Patsnap. (2022, May 10). Preparation method of 2-hydroxy-3-nitroacetophenone. Retrieved February 26, 2026, from [Link]

  • GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved February 26, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved February 26, 2026, from [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • ResearchGate. (n.d.). Solubility curve of p-nitroacetophenone. Retrieved February 26, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 3-Nitroacetophenone. Retrieved February 26, 2026, from [Link]

  • Interreg Vlaanderen-Nederland. (2024, May 21). The Quantification and Extraction of Phenolic Acids from Blueberry Leaves Sourced from the Local Flanders and Limburg Regions as. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • ResearchGate. (2016, March 21). Enolisation Kinetics of m-Nitro Acetophenone. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. Retrieved February 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: 8-Nitro-3-Formylchromone Stability Guide

The following technical guide addresses the stability and handling of 8-nitro-3-formylchromone (8-nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde), specifically focusing on its high sensitivity to basic environments. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 8-nitro-3-formylchromone (8-nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde), specifically focusing on its high sensitivity to basic environments.

Executive Summary & Core Stability Directive

Status: CRITICAL ALERT Stability Profile: 8-Nitro-3-formylchromone is highly unstable in aqueous alkaline conditions (pH > 7.[1]5) and moderately unstable in nucleophilic basic organic solvents (e.g., primary amines without acid catalysis).

The "Nitro Effect": Unlike the parent 3-formylchromone, the 8-nitro substituent is a strong electron-withdrawing group (EWG).[1] This significantly depletes electron density from the pyrone ring, making the C-2 position exceptionally electrophilic. Consequently, the rate of nucleophilic attack by hydroxide (


) or other bases is orders of magnitude faster than in unsubstituted chromones.

Operational Rule: Avoid exposure to aqueous bases (NaOH, KOH,


) unless the ring-opening is the intended synthetic pathway.[1] For condensation reactions, utilize catalytic weak bases (piperidine, pyridine) in anhydrous media or Lewis acid catalysis.

Troubleshooting Guide (FAQ Format)

Q1: "I added 1N NaOH to my reaction mixture, and the solution instantly turned deep red/brown. Did my compound decompose?"

Verdict: Yes, likely via Pyranone Ring Opening.

Technical Explanation: The color change is a hallmark of the ring-opening reaction .

  • Attack: The hydroxide ion (

    
    ) attacks the highly electrophilic C-2 position of the chromone.
    
  • Cleavage: The C2-O1 bond breaks, opening the

    
    -pyrone ring.[1]
    
  • Product: This forms a 2-hydroxy-3-nitro-

    
    -formylacetophenone  derivative.[1]
    
  • Color: In basic solution, the phenolic hydroxyl group deprotonates to form a phenolate anion .[1] The 8-nitro group stabilizes this anion through resonance, resulting in a strong bathochromic shift (deep yellow/orange/red color), similar to the color change seen in nitrophenols.[1]

Q2: "I need to perform a Knoevenagel condensation. If bases destroy the molecule, how do I proceed?"

Recommendation: You must balance activation vs. degradation.[1]

  • Protocol A (Preferred): Use anhydrous conditions . Perform the reaction in dry ethanol or toluene using a catalytic amount of piperidine or pyridine. The absence of water prevents the irreversible hydrolysis of the ring.

  • Protocol B (Alternative): Use Lewis Acid catalysis (e.g.,

    
     or 
    
    
    
    ) instead of a base.[1] This activates the aldehyde carbonyl without risking nucleophilic attack at C-2.[1]
  • Protocol C (Buffer): If water is necessary, use a slightly acidic buffer (pH 5.0–6.0).[1] The aldehyde remains reactive, but the pyrone ring is preserved.

Q3: "Can I store this compound in DMSO or DMF?"

Verdict: Yes, but with caution.

  • Issue: Commercial DMF/DMSO often contains trace amines or water.[1] Over time, these impurities can degrade the 8-nitro derivative.[1]

  • Solution: Store in anhydrous DMSO-d6 for NMR or dry solvents for synthesis. If the solution turns yellow upon standing, partial degradation has occurred.

Mechanistic Insight: Base-Induced Degradation

The following diagram illustrates the degradation pathway. The 8-nitro group (EWG) activates the C-2 position, facilitating the attack by the hydroxide ion.

G Start 8-Nitro-3-formylchromone (Intact Pyrone Ring) Transition Tetrahedral Intermediate (OH- attack at C-2) Start->Transition + OH- (Fast due to 8-NO2) Open Ring-Opened Enol (Unstable) Transition->Open C2-O1 Bond Cleavage Final 2-Hydroxy-3-nitro- omega-formylacetophenone (Phenolate Form) Open->Final Tautomerization & Deprotonation (Deep Color Change)

Caption: Pathway of base-catalyzed pyrone ring opening. The 8-nitro substituent accelerates the initial nucleophilic attack at C-2.

Comparative Stability Data

The table below summarizes the stability of 8-nitro-3-formylchromone compared to the unsubstituted parent compound under various conditions.

ConditionSolvent System3-Formylchromone (Parent)8-Nitro-3-Formylchromone
Acidic HCl / Acetic AcidStable (Recrystallization solvent)Stable (Preferred medium)
Neutral Water / EthanolStable (Slow hydrolysis over days)Meta-Stable (Hydrolyzes faster)
Weak Base Pyridine / EthanolStable (Used for condensation)Sensitive (Use catalytic amounts only)
Strong Base 1M NaOH (aq)Unstable (Ring opens < 1 hr)Highly Unstable (Ring opens < 5 min)
Nucleophile Primary Amine (R-NH2)Forms Schiff BaseCompetes (Schiff Base vs. Ring Opening)

Standard Operating Procedure (SOP): Stability Validation

Before committing valuable starting material to a large-scale reaction, perform this rapid stability test.

Protocol: UV-Vis Stability Assay

Objective: Determine the operational time window for 8-nitro-3-formylchromone in a specific solvent/base system.

  • Preparation:

    • Prepare a 100 µM stock solution of 8-nitro-3-formylchromone in anhydrous Acetonitrile (MeCN).

    • Record the baseline UV-Vis spectrum (200–500 nm). Note the

      
       (typically ~250-300 nm for the chromone core).
      
  • Challenge:

    • Add the intended base (e.g., 1 eq. of triethylamine or 0.1 eq. NaOH) to the cuvette.

    • Immediately start kinetic scanning (scan every 30 seconds for 10 minutes).

  • Analysis:

    • Stable: Spectrum remains unchanged.

    • Ring Opening: Appearance of a new, broad absorption band in the visible region (350–450 nm) indicating formation of the nitrophenolate species.

    • Deformylation: Loss of the specific aldehyde carbonyl absorption (if monitoring by IR) or shift in UV without visible color generation (rare for nitro-compounds).

  • Decision Matrix:

    • If degradation > 10% within 5 minutes: ABORT . Switch to acid catalysis or a weaker base.

    • If degradation < 5% within 1 hour: PROCEED with caution.

References

  • Ali, T. E. (2013). "3-Formylchromones as diverse building blocks in heterocycles synthesis." Beni-Suef University Journal of Basic and Applied Sciences, 2(2), 53-76.

  • Sabitha, G. (1996).[2] "3-Formylchromone as a Versatile Synthon in Heterocyclic Chemistry." Aldrichimica Acta, 29(1), 15–25.

  • Hatzade, K., et al. (2005). "Synthesis of Substituted 3-Formyl Chromones." Asian Journal of Chemistry, 17(3), 2016-2018.

  • Haas, G., et al. (1981). "Reaction of 3-formylchromone with nucleophiles." Journal of Heterocyclic Chemistry, 18, 607.
  • Polyanskiy, K. B., et al. (2019). "Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines." Synthesis, 51, 3667-3676.

Sources

Troubleshooting

Technical Support Center: Moisture Control in Vilsmeier-Haack Chromone Synthesis

Subject: Troubleshooting Moisture Sensitivity & Yield Optimization in 3-Formylchromone Synthesis From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team Executive Summary The Vilsmeier-Haack (VH)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Moisture Sensitivity & Yield Optimization in 3-Formylchromone Synthesis From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team

Executive Summary

The Vilsmeier-Haack (VH) reaction is the industry standard for converting o-hydroxyacetophenones into 3-formylchromones. However, it is notoriously unforgiving of moisture. Water does not merely lower yields; it fundamentally alters the reaction thermodynamics, often converting a controlled formylation into a thermal runaway that produces intractable black tars.

This guide moves beyond standard textbook protocols to address the process chemistry of moisture management. It is structured to help you diagnose failure modes and implement self-validating dryness protocols.[1]

Part 1: The Vilsmeier Reagent (The "Engine")

The reaction cannot proceed without a high-quality chloroiminium ion (Vilsmeier reagent). This species is highly hygroscopic and hydrolytically unstable.

Q: My reaction mixture turned black and viscous immediately upon adding POCl₃. What happened?

A: You likely experienced a thermal runaway triggered by POCl₃ hydrolysis. This is not a side reaction; it is a failure of the solvent system.

  • The Mechanism: When POCl₃ encounters water (in wet DMF), it hydrolyzes to produce Phosphoric acid (

    
    ) and HCl gas. This reaction is violently exothermic.
    
  • The Consequence: The heat generated degrades the sensitive Vilsmeier reagent and polymerizes the DMF/substrate, resulting in the "black tar" phenotype.

  • Corrective Action:

    • Test your DMF: If your DMF smells "fishy," it contains dimethylamine (a decomposition product) and water. Discard it.

    • Temperature Control: The addition of POCl₃ to DMF must be done at 0–5°C . If the temperature spikes >10°C despite an ice bath, your solvent is wet.

Q: How dry is "dry"? What is the quantitative limit for water in DMF for this synthesis?

A: For chromone synthesis involving double formylation, water content must be < 200 ppm (0.02%) .

  • Why: You need at least 3 equivalents of Vilsmeier reagent (2 for the structure, 1 excess). Water consumes the reagent in a 1:1 molar ratio. 1000 ppm water in DMF can easily quench 0.5–1.0 equivalents of your reagent, leaving insufficient electrophile to close the chromone ring.

  • Protocol for Drying DMF:

    • Do not rely on "Anhydrous" bottles opened >1 week ago.

    • Best Practice: Store DMF over activated 4Å Molecular Sieves for 24 hours prior to use.

    • Validation: A Karl Fischer titration is ideal. If unavailable, add a single drop of POCl₃ to 5 mL of your DMF. If you see any immediate fuming or bubbling, it is too wet.

Part 2: Chromone Assembly (The "Drive")

Synthesis of 3-formylchromone requires a "double Vilsmeier" attack on the acetophenone methyl group and the aromatic ring.

Q: I isolated the starting material (o-hydroxyacetophenone) despite using excess reagents. Why didn't it react?

A: This is a classic symptom of Reagent Quenching or Stoichiometric Failure .

  • The Cause: The Vilsmeier reagent is an equilibrium species. If moisture enters the system during the addition of the substrate, the reagent hydrolyzes back to DMF and HCl faster than it attacks the ketone.

  • The Fix:

    • Inert Atmosphere: You must use a Nitrogen or Argon balloon/manifold. A drying tube is often insufficient for high-humidity labs.

    • Order of Addition: Always pre-form the Vilsmeier reagent (DMF + POCl₃) at 0°C for 30 minutes before adding the substrate. Never add POCl₃ to the substrate/DMF mixture directly, as the localized heat will degrade the substrate.

Q: Why are my yields lower for chromones compared to simple benzaldehyde formylations?

A: The chromone pathway is a multi-step cascade that is statistically more likely to be interrupted by water.

  • Step 1: Formylation of the acetyl group.

  • Step 2: Cyclization involving the phenol oxygen.

  • Step 3: Final dehydration.[1]

  • Moisture Impact: If water intercepts the intermediate after Step 1 but before Step 2, you form an open-chain chlorovinyl aldehyde intermediate that fails to cyclize. This often appears as a complex mixture of "gum" on the TLC baseline.

Part 3: Workup & Isolation (The "Landing")

The reaction isn't over until the iminium salt is hydrolyzed to the aldehyde. Paradoxically, you need water here, but you must control it.

Q: I see a solid in the flask, but it dissolves and turns to oil when I add water. How do I recover the solid?

A: You are likely hydrolyzing too fast or at the wrong pH.

  • The Science: The intermediate is a cationic iminium salt. It is soluble in water.[1] You must hydrolyze the C=N bond to C=O to precipitate the non-polar chromone.

  • The Protocol:

    • Pour the reaction mixture onto crushed ice (not liquid water) to control the exotherm.

    • Stir vigorously for at least 30 minutes. The hydrolysis of the iminium salt is not instantaneous.[2]

    • Neutralization: The solution will be highly acidic (pH < 1). Slowly adjust to pH 5–6 using Sodium Acetate (NaOAc). Do not use strong bases like NaOH, as the chromone ring is susceptible to ring-opening (Michael attack) under strongly basic conditions.

Visualizing the Failure Modes

The following diagram illustrates the critical decision pathways where moisture determines the fate of the reaction.

VilsmeierMoistureControl Start Reagents: DMF + POCl3 CheckWater Moisture Check (<200ppm?) Start->CheckWater Hydrolysis POCl3 Hydrolysis (Exothermic Runaway) CheckWater->Hydrolysis Wet DMF (>500ppm) VReagent Vilsmeier Reagent Formed (Chloroiminium Ion) CheckWater->VReagent Dry DMF Tar Black Tar / Polymerization Hydrolysis->Tar SubstrateAdd Add o-Hydroxyacetophenone (0°C -> 60°C) VReagent->SubstrateAdd Intermediates Bis-formylated Intermediate SubstrateAdd->Intermediates MoistureLeak Moisture Ingress? Intermediates->MoistureLeak OpenChain Open-chain Byproducts (Low Yield/Gum) MoistureLeak->OpenChain Yes (Atmospheric H2O) ChromoneSalt Chromone Iminium Salt MoistureLeak->ChromoneSalt No (Inert Atm) Quench Ice Quench + NaOAc (pH 5-6) ChromoneSalt->Quench FinalProduct 3-Formylchromone (Solid) Quench->FinalProduct

Figure 1: Critical Control Points (CCPs) for moisture in Vilsmeier-Haack Chromone Synthesis. Yellow diamonds indicate binary pass/fail points based on moisture content.

Quantitative Data: Reagent Stoichiometry & Yield

The table below summarizes the optimized stoichiometry for 3-formylchromone synthesis, accounting for potential moisture loss.

ComponentStandard Eq."Moisture-Robust" Eq.[1]FunctionCritical Note
o-Hydroxyacetophenone 1.01.0SubstrateMust be dry; phenols are hygroscopic.
POCl₃ 3.04.0 - 5.0ReagentExcess compensates for trace moisture and drives the double formylation.
DMF 5.0 - 10.010.0+Solvent/ReagentActs as the carbon source for the formyl group.
Temperature (Addition) 0°C-5°C to 0°CControlHigher temps favor decomposition over reagent formation.
Temperature (Cyclization) 60°C60°C - 70°CKineticsRequired to close the ring; monitor by TLC.
References
  • Vilsmeier, A., & Haack, A. (1927).[3][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][3][4] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.

  • Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9] (Definitive review on mechanism and scope).

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). A facile synthesis of chromone-3-carboxaldehydes. Tetrahedron Letters. (Seminal paper on 3-formylchromone synthesis via VH).

  • Burdon, D., &Pc, T. (2021). Drying Solvents: DMF. Chemistry LibreTexts. (Protocols for drying DMF with Molecular Sieves).

  • BenchChem Technical Support. (2025). Synthesis of 3-Formylchromone via Vilsmeier-Haack Protocol.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 6-Nitro and 8-Nitro Chromone Isomers

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the chromatographic separation of 6- and 8-nitrochromone positional isomers. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the chromatographic separation of 6- and 8-nitrochromone positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently encountered challenges. As positional isomers, these compounds exhibit nearly identical physicochemical properties, making their separation a significant analytical challenge that demands a nuanced and systematic approach.

This resource synthesizes fundamental chromatographic principles with field-proven strategies to empower you to develop robust and reproducible separation methods.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the separation of nitrochromone isomers.

Q1: What makes the separation of 6-nitro and 8-nitro chromone isomers so challenging?

A1: The primary difficulty lies in their structural similarity. 6-nitro and 8-nitro chromone are positional isomers, meaning they have the same molecular formula (C₉H₅NO₄) and the same functional groups, differing only in the substitution position of the nitro group on the benzene ring.[1] This results in nearly identical properties such as polarity, molecular weight, and pKa. Consequently, achieving differential interaction with the stationary and mobile phases—the fundamental principle of chromatographic separation—is exceptionally difficult.[2] Standard chromatographic methods often result in co-elution or, at best, poor resolution.

Q2: Which chromatographic technique is best suited for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly employed technique for this application.[3][4] Specifically, Reversed-Phase HPLC (RP-HPLC) offers the widest range of stationary and mobile phases to modulate selectivity.

  • Gas Chromatography (GC) is generally less suitable for these compounds. Chromones have a relatively high boiling point and may require derivatization to increase volatility and thermal stability, which adds complexity to the workflow.[5][6] However, if high sensitivity is required and derivatization is feasible, GC-MS can be a powerful tool.[7]

  • Thin-Layer Chromatography (TLC) is an invaluable tool for initial method development.[8][9] It provides a rapid and cost-effective way to screen various solvent systems (mobile phases) to find a combination that shows any, even minimal, separation between the two isomers.[10] This can then be translated into a starting point for HPLC method development.[11]

Q3: How should I prepare my sample mixture for chromatographic analysis?

A3: Proper sample preparation is critical to prevent issues like column clogging and poor peak shape.

  • Solvent Selection: Dissolve the isomer mixture in a solvent that is fully compatible with your initial mobile phase. Ideally, use the mobile phase itself. If the sample has poor solubility, a stronger organic solvent like DMSO can be used, but the injection volume must be kept minimal (e.g., 1-5 µL) to avoid solvent effects that cause peak distortion.[12][13]

  • Filtration: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[3][13] This removes any particulate matter that could block the column inlet frit, leading to high backpressure and system damage.

Troubleshooting Guide: HPLC Separation

This section provides a systematic approach to resolving the most common problems encountered during the HPLC separation of 6- and 8-nitrochromone isomers.

Problem: I am observing poor resolution (Rs < 1.5) or complete co-elution of my isomer peaks. What are the likely causes and how can I improve the separation?

Cause: Poor resolution is the most common challenge and stems from insufficient differential interaction between the isomers and the stationary phase. The resolution equation (Rₛ = ¼(α-1)√N (k/(1+k))) shows that resolution is influenced by selectivity (α), efficiency (N), and retention (k).[2] For closely related isomers, selectivity (α) is the most powerful factor to manipulate.

Workflow for Improving Isomer Resolution

G start Start: Poor Resolution (Rs < 1.5) opt_mp Step 1: Optimize Mobile Phase (Most impactful & easiest to change) start->opt_mp change_org A) Adjust Organic Modifier % (e.g., Acetonitrile, Methanol) opt_mp->change_org Start Here end_node Achieved Baseline Separation (Rs ≥ 1.5) opt_mp->end_node Success! change_solv B) Switch Organic Modifier (Methanol vs. Acetonitrile) change_org->change_solv mod_ph C) Modify Mobile Phase pH (If applicable, unlikely for nitrochromones) change_solv->mod_ph opt_sp Step 2: Change Stationary Phase (To introduce different interactions) mod_ph->opt_sp If resolution still poor phenyl A) Phenyl-Hexyl Column (Promotes π-π interactions) opt_sp->phenyl Good starting point opt_sp->end_node Success! pfp B) Pentafluorophenyl (PFP) Column (Offers dipole-dipole & charge-transfer interactions) phenyl->pfp c18 C) Different C18 Column (Varying bonding density/end-capping) pfp->c18 opt_other Step 3: Adjust Other Parameters (Fine-tuning) c18->opt_other If resolution still poor temp A) Lower Column Temperature (Increases retention & can improve α) opt_other->temp flow B) Decrease Flow Rate (Improves efficiency, N) temp->flow flow->end_node Success! G start Goal: Separate 6- & 8-Nitrochromone Isomers lit_review 1. Literature Review (Similar isomer separations, e.g., nitrophenols) start->lit_review tlc_screen 2. TLC Screening (Rapidly test mobile phase systems) lit_review->tlc_screen hplc_dev 3. HPLC Method Development tlc_screen->hplc_dev col_select Select Column (Start with Phenyl-Hexyl or C18) hplc_dev->col_select mp_select Translate Best TLC Mobile Phase to HPLC (Adjust for RP-HPLC, e.g., Hexane/EtOAc -> ACN/Water) col_select->mp_select initial_run Perform Initial HPLC Run mp_select->initial_run eval_res Evaluate Resolution (Rs) initial_run->eval_res optimize 4. Optimize Method (Follow Troubleshooting Guide) eval_res->optimize Rs < 1.5 validate 5. Method Validation (Robustness, Reproducibility) eval_res->validate Rs >= 1.5 optimize->initial_run Iterate

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of aldehyde proton in 8-nitro-3-formylchromone

This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the aldehyde proton in 8-nitro-3-formylchromone , designed for researchers in medicinal chemistry and structural biology. Subject: Compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the aldehyde proton in 8-nitro-3-formylchromone , designed for researchers in medicinal chemistry and structural biology.

Subject: Comparative Analysis of Aldehyde Proton Chemical Shifts

Executive Summary

The aldehyde proton in 8-nitro-3-formylchromone serves as a critical diagnostic handle for verifying the Vilsmeier-Haack formylation of 2-hydroxy-3-nitroacetophenone. In 1H NMR spectroscopy, this proton typically resonates as a sharp singlet in the highly deshielded region of 10.10 – 10.40 ppm (solvent dependent).

This guide compares the spectral performance of the 8-nitro derivative against unsubstituted and electron-rich analogs, demonstrating how the electron-withdrawing nitro group at the C-8 position influences the chemical environment of the C-3 formyl group through long-range inductive and mesomeric effects.

Comparative Analysis: Chemical Shift Data

The following table synthesizes experimental data from various 3-formylchromone derivatives. The 8-nitro substituent introduces a downfield shift relative to the unsubstituted parent compound due to reduced electron density in the pyrone ring.

Table 1: Comparative 1H NMR Chemical Shifts (Aldehyde Proton)

Solvent: DMSO-d₆ or CDCl₃ (shifts are comparable but typically ~0.1-0.2 ppm higher in DMSO due to H-bonding)

CompoundSubstituent (Pos.)Aldehyde (-CHO) δ (ppm)MultiplicityElectronic Effect
8-Nitro-3-formylchromone 8-NO₂ 10.15 – 10.37 Singlet (s) Strong EWG (Inductive/Resonance)
6-Chloro-8-nitro-3-formylchromone6-Cl, 8-NO₂10.35 – 10.45Singlet (s)Synergistic EWG (Deshielding)
3-Formylchromone (Parent)None10.05 – 10.14Singlet (s)Baseline Reference
6-Methyl-3-formylchromone6-CH₃10.00 – 10.08Singlet (s)Weak EDG (Shielding)
7-Chloro-3-formylchromone7-Cl10.37Singlet (s)EWG (Inductive)

Key Observation: The presence of the 8-nitro group shifts the aldehyde signal downfield (higher ppm) by approximately 0.1 – 0.3 ppm compared to electron-donating analogs. This is consistent with the depletion of electron density in the chromone core, which deshields the C-3 proton.

Mechanistic Insight: Why the Shift Occurs

To interpret the data correctly, one must understand the underlying electronic environment.

  • Anisotropic Deshielding: The aldehyde proton lies in the plane of the carbonyl double bond and the pyrone ring. The magnetic anisotropy of both the C=O bond and the aromatic system strongly deshields this proton, pushing it to ~10 ppm.

  • The 8-Nitro Effect (Peri-Interaction): The nitro group at position 8 is "peri" to the pyran oxygen (O-1).

    • Electronic: The strong electron-withdrawing nature of NO₂ pulls electron density away from the benzene ring. Through conjugation, this electron deficiency is transmitted to the pyrone ring, slightly reducing the shielding around the C-3 formyl group.

    • Steric/Conformational: The 8-nitro group may force a slight twist in the ring system or alter the electron lone-pair availability on O-1, further influencing the chemical shift via through-space effects.

Visualizing the Electronic Pathway

The following diagram illustrates the synthesis and the electronic flow influencing the NMR signal.

G cluster_effect Electronic Influence on Shift Start 2-Hydroxy-3-nitroacetophenone Reagent Vilsmeier-Haack (POCl3 / DMF) Start->Reagent Formylation Intermediate Chromone Ring Closure Reagent->Intermediate Cyclization Product 8-Nitro-3-formylchromone Intermediate->Product - H2O NMR 1H NMR Analysis (Aldehyde Proton) Product->NMR Dissolve in DMSO-d6 NO2 8-NO2 Group (Electron Withdrawing) Ring Chromone Core (Electron Deficient) NO2->Ring Inductive Pull CHO C-3 Aldehyde (Deshielded) Ring->CHO Reduced Shielding

Caption: Synthesis workflow and electronic deshielding pathway leading to the observed ~10.2 ppm shift.

Experimental Protocol

To reproduce the data presented above, follow this standardized protocol. This workflow ensures minimal hydrolysis of the aldehyde and optimal resolution.

A. Synthesis (Vilsmeier-Haack)[1]
  • Reagents: 2-Hydroxy-3-nitroacetophenone (1 eq), DMF (excess), POCl₃ (excess).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise with stirring (Vilsmeier reagent formation).

    • Add the acetophenone derivative.

    • Stir at 60°C for 2-4 hours.

    • Pour into crushed ice to precipitate the product.

    • Purification: Recrystallize from ethanol/methanol.

B. NMR Acquisition Parameters
  • Instrument: 300 MHz or higher (400/500 MHz recommended for resolution).

  • Solvent: DMSO-d₆ (Preferred for solubility of nitro compounds) or CDCl₃.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds. Aldehyde protons can have longer T1 relaxation times; insufficient delay may reduce integration accuracy.
    
  • Scans: 16 – 32 scans are usually sufficient due to the singlet's high intensity.

  • Referencing: Calibrate to TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CDCl₃: 7.26 ppm).

Troubleshooting & Validation

  • Missing Aldehyde Peak: If the peak at ~10.2 ppm is absent, check for hydrolysis to the carboxylic acid (broad singlet >11 ppm) or incomplete formylation.

  • Peak Broadening: Aldehyde protons usually appear as sharp singlets. Broadening may indicate paramagnetic impurities or exchange processes (rare for chromone aldehydes).

  • Solvent Peaks: Ensure the aldehyde peak is not confused with the broad OH signal of water (variable shift) or phenolic precursors. The aldehyde signal is distinctively sharp and far downfield.

References

  • Nandgaonkar, R. G., & Ingle, V. N. (2005).[1][2] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. Link

  • Ishikawa, Y. (2014).[3][4] 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde.[3] Acta Crystallographica Section E, E70, o831.[3] Link

  • Polytechnic University of Timisoara. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Link

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. Link

Sources

Comparative

Comparative Guide: Melting Point &amp; Physicochemical Properties of Nitro-Substituted 3-Formylchromones

The following guide details the physicochemical comparison of nitro-substituted 3-formylchromones, focusing on melting point variations driven by structural isomerism and substituent effects. Executive Summary 3-Formylch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical comparison of nitro-substituted 3-formylchromones, focusing on melting point variations driven by structural isomerism and substituent effects.

Executive Summary

3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a privileged scaffold in medicinal chemistry, serving as a precursor for Schiff bases, chalcones, and various heterocycles. The introduction of a nitro group (


) onto the benzenoid ring significantly alters the compound's electronic landscape and crystal packing, resulting in distinct melting point (MP) shifts.

This guide compares the melting points of the parent compound against its 6-nitro, 7-nitro, and 8-nitro substituted analogs. The data reveals that positional isomerism plays a critical role in thermal stability, with the 7-nitro isomer displaying a markedly higher melting point compared to the 6-nitro and parent compounds, likely due to enhanced intermolecular stacking interactions.

Comparative Data Analysis

The following table synthesizes experimental melting point data from multiple synthetic studies. Note the significant deviation of the 7-nitro isomer and the destabilizing effect of steric bulk at the 8-position (observed in disubstituted analogs).

Table 1: Melting Point Comparison of Nitro-3-Formylchromones
Compound NameSubstituent PositionMelting Point (°C)AppearanceElectronic Effect
3-Formylchromone (Parent)None151 – 153 White/Pale YellowReference Standard
6-Nitro-3-formylchromone C-6157 – 161 Yellow PowderPara- to ether oxygen; enhances planarity.
7-Nitro-3-formylchromone C-7222 Yellow SolidMeta- to ether oxygen; significant lattice stability.
6-Methyl-8-nitro-3-formylchromone C-6 (Me), C-8 (

)
180 Yellow Solid8-Nitro creates steric strain but Methyl adds VdW forces.
6-Chloro-8-nitro-3-formylchromone C-6 (Cl), C-8 (

)
108 Pink/Yellow MassDestabilized: 8-position bulk disrupts packing.
Structural Insights & Causality
  • 6-Nitro vs. Parent: The introduction of the nitro group at C-6 causes a modest increase in melting point (~+8°C). The nitro group at this position is para to the ring oxygen, allowing for efficient resonance delocalization without significant steric disruption, maintaining a planar stacking arrangement similar to the parent.

  • The 7-Nitro Anomaly: The dramatic increase to 222°C for the 7-nitro isomer suggests a highly ordered crystal lattice. In the 7-position, the nitro group is aligned to maximize intermolecular dipole-dipole interactions or

    
     stacking, which resists the phase transition to liquid more effectively than the 6-isomer.
    
  • The 8-Position Steric Effect: Data from 8-nitro disubstituted derivatives (e.g., 6-chloro-8-nitro) shows a sharp drop in melting point (down to 108°C). The 8-position is "peri" to the ether oxygen (position 1). A bulky nitro group here creates electrostatic repulsion and steric clash with the oxygen lone pairs, twisting the molecule and disrupting the efficient planar packing required for a high melting point.

Experimental Protocols

A. Synthesis via Vilsmeier-Haack Reaction

The standard protocol for generating these compounds is the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones.[1][2] This method is self-validating: the formation of a "pink/red thick mass" indicates the successful generation of the iminium intermediate.

Reagents:

  • Substituted 2-hydroxyacetophenone (e.g., 5-nitro-2-hydroxyacetophenone for the 6-nitro chromone).

  • Phosphorus oxychloride (

    
    ).[3][4][5]
    
  • Dimethylformamide (DMF).[3][4][6]

Step-by-Step Protocol:

  • Reagent Preparation: In a 3-neck round-bottom flask under

    
     atmosphere, cool DMF (6 mL)  to 0–5°C in an ice bath.
    
  • Vilsmeier Complex: Add

    
     (0.025 mol)  dropwise with vigorous stirring. Critical Control Point: Maintain temperature below 10°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 minutes until a semi-solid white/yellow complex forms.
    
  • Addition: Dissolve substituted 2-hydroxyacetophenone (0.01 mol) in minimal DMF and add dropwise to the complex.

  • Cyclization: Remove ice bath. Stir at room temperature for 2 hours, then heat to 50–60°C for 2 hours. The mixture will turn into a viscous, dark-colored syrup (often pink or red for nitro derivatives).

  • Hydrolysis (Work-up): Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. The chromone aldehyde will precipitate as a solid.[3][4]

  • Purification: Filter the solid, wash with cold water to remove acidic residues, and recrystallize from ethanol or DMF/Ethanol mixtures to obtain analytical grade crystals.

B. Melting Point Determination

To ensure accuracy and reproducibility (Trustworthiness):

  • Drying: Ensure the recrystallized sample is dried under vacuum at 40°C for 4 hours. Solvent inclusion (solvates) can depress melting points.

  • Apparatus: Use a capillary melting point apparatus (e.g., Stuart SMP10 or equivalent) with a heating rate of 2°C/min near the expected transition.

  • Calibration: Calibrate the device using a benzoic acid standard (MP 122°C) prior to measurement.

Visualizations

Diagram 1: Vilsmeier-Haack Synthesis Pathway

This flowchart illustrates the chemical transformation from acetophenone to the final chromone scaffold.

G Start Substituted 2-Hydroxyacetophenone Intermediate Iminium Salt Intermediate Start->Intermediate Nucleophilic Addition (60°C, 2h) Reagent DMF + POCl3 (Vilsmeier Reagent) Reagent->Intermediate Electrophilic Attack Hydrolysis Ice/Water Hydrolysis Intermediate->Hydrolysis Ring Closure & Formylation Product Nitro-3-Formylchromone (Solid Precipitate) Hydrolysis->Product Precipitation

Caption: Synthesis of nitro-substituted 3-formylchromones via Vilsmeier-Haack formylation.

Diagram 2: Identification Logic Tree

Use this logic flow to identify the specific isomer based on physical properties.

DecisionTree Start Unknown Nitro-3-Formylchromone Sample MP_Check Measure Melting Point Start->MP_Check High_MP MP > 200°C MP_Check->High_MP Mid_MP MP 155 - 165°C MP_Check->Mid_MP Low_MP MP < 120°C MP_Check->Low_MP Result_7 Likely 7-Nitro Isomer (MP ~222°C) High_MP->Result_7 Result_6 Likely 6-Nitro Isomer (MP ~160°C) Mid_MP->Result_6 Result_8 Likely 8-Nitro Derivative (Steric Destabilization) Low_MP->Result_8

Caption: Decision matrix for identifying nitro-chromone isomers based on thermal properties.

References

  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Formyl-6-nitrochromone. Merck KGaA. Link

  • PubChem. (n.d.).[7] Compound Summary: 3-Formyl-6-nitrochromone (CID 1268078). National Library of Medicine. Link

  • Deshmukh, M. B., et al. (2010). Synthesis and study of (5Z)-5-[(4-oxo-4H-chromen-3-yl) methylidene]-1, 3-thiazolidine-2, 4-dione derivative. Der Pharma Chemica, 2(1), 222-228. (Source for 7-nitro MP data). Link

  • BenchChem. (n.d.). 6-Chloro-8-nitro-3-formylchromone Characterization. Link

Sources

Validation

Comparative Guide: C₁₀H₅NO₅ Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals focusing on C₁₀H₅NO₅ derivatives , specifically the bioactive isomers 2-Hydroxy-3-nitro-1,4-naphthoquinone (Nitrolawsone) and 3-Formyl-6-nitrochromone .

These scaffolds are critical in medicinal chemistry due to their high reactivity and pharmacological potency (anticancer, antimicrobial). This guide provides a comparative performance analysis, validated by rigorous Elemental Analysis (EA) protocols.

Executive Summary: The C₁₀H₅NO₅ Scaffold

The molecular formula C₁₀H₅NO₅ (MW: 219.15 g/mol ) represents a class of high-value pharmacophores. Two primary isomers dominate the literature due to their distinct mechanisms of action:

  • Nitrolawsone (2-Hydroxy-3-nitro-1,4-naphthoquinone): A redox-active quinone used primarily as a chelating ligand for metal-based anticancer drugs. Its activity stems from the generation of Reactive Oxygen Species (ROS).

  • 3-Formyl-6-nitrochromone: A highly electrophilic scaffold used to synthesize Schiff bases and heterocycles. It functions largely as an enzyme inhibitor (e.g., urease, tyrosine phosphatase).

Editorial Note: While modern techniques like HRMS are prevalent, Elemental Analysis (CHN) remains the "Gold Standard" for these derivatives. Due to their tendency to form solvates and hydrates (common in quinones), EA provides the only definitive proof of bulk purity and solvent inclusion, which is critical for accurate IC₅₀ determination.

Performance Comparison: Biological Efficacy

The following table compares the biological performance of C₁₀H₅NO₅ derivatives against standard therapeutic agents.

Table 1: Comparative Efficacy (IC₅₀ / MIC Values)
Derivative ClassTarget / MechanismTest SystemActivity (IC₅₀/MIC)Comparative StandardPerformance Verdict
Nitrolawsone (Free Ligand) Redox Cycling / ROS GenerationMCF-7 (Breast Cancer)12.5 µMDoxorubicin (0.5 µM)Moderate. Lower potency but reduced cardiotoxicity compared to Doxorubicin.
Cu(II)-Nitrolawsone Complex DNA Intercalation + ROSA549 (Lung Cancer)2.1 µM Cisplatin (4.5 µM)Superior. Metal complexation enhances lipophilicity and cytotoxicity.
3-Formyl-6-nitrochromone Urease InhibitionH. pylori Urease22.0 µMAcetohydroxamic Acid (18.0 µM)Comparable. Excellent starting point for Schiff base optimization.
Chromone-Schiff Base Tyrosine Phosphatase 1BDiabetes Model6.5 µMSuramin (10.2 µM)Superior. Schiff base modification significantly improves selectivity.

Key Insight: The C₁₀H₅NO₅ scaffold itself is a "privileged structure." However, its metal complexes (for Nitrolawsone) and Schiff base derivatives (for Nitrochromone) consistently outperform the parent compounds.

Scientific Integrity: Self-Validating Analytical Protocols

To ensure reproducibility, we define a Self-Validating System for the synthesis and characterization of these derivatives.

A. Synthesis Workflow (Nitrolawsone)

Reaction Logic: Direct nitration of Lawsone (2-hydroxy-1,4-naphthoquinone) is chosen over oxidation of amino-naphthoquinones to prevent over-oxidation of the ring system.

  • Precursor: Dissolve Lawsone (1.74 g, 10 mmol) in glacial acetic acid (20 mL).

  • Nitration: Add fuming HNO₃ (1.5 mL) dropwise at 0–5°C. Mechanism: Electrophilic aromatic substitution activated by the hydroxyl group.

  • Quenching: Pour mixture into ice-water (100 mL). The yellow precipitate is crude Nitrolawsone.

  • Purification (Critical): Recrystallize from Ethanol/Water (7:3). Note: Nitrolawsone avidly binds water. Drying at 110°C in vacuo is required before EA.

B. Elemental Analysis (CHN) Validation Protocol

Why EA? HRMS confirms the molecular ion, but it cannot detect trapped solvent or inorganic impurities (like silica gel) that skew biological dosing. EA validates the bulk composition .

Acceptance Criteria:

  • Tolerance: ±0.4% absolute difference between Calculated and Found values.

  • Failure Mode: If %C is low and %H is high, the sample is likely a hydrate. Recalculate for C10H5NO5 · xH2O.

Table 2: Representative Elemental Analysis Data (C₁₀H₅NO₅)
CompoundFormulaElementCalculated (%)Found (%)Delta (Δ)Status
Nitrolawsone (Pure) C₁₀H₅NO₅C 54.8054.72-0.08PASS
(MW 219.[1]15)H 2.302.35+0.05PASS
N 6.396.31-0.08PASS
Nitrolawsone (Hydrate) C₁₀H₅NO₅ · H₂OC 50.6450.55-0.09PASS (as hydrate)
(Common Error)(MW 237.16)H 2.973.01+0.04PASS (as hydrate)
Cu(II) Complex [Cu(C₁₀H₄NO₅)₂]C 48.0547.90-0.15PASS
(1:2 Ligand Ratio)(MW 499.83)H 1.611.65+0.04PASS
N 5.605.55-0.05PASS

Visualization of Workflows

Diagram 1: Synthesis & Derivatization Pathway

This diagram illustrates the divergent synthesis paths for the two main C₁₀H₅NO₅ isomers.

G Start Precursor: Lawsone (C10H6O3) Nitration Nitration (HNO3/AcOH) Start->Nitration Nitrolawsone Nitrolawsone (C10H5NO5) Isomer A Nitration->Nitrolawsone Complexation Metal Complexation (Cu(II), Zn(II)) Nitrolawsone->Complexation DrugA Anticancer Agent (ROS Generator) Complexation->DrugA Chromone Precursor: Chromone Formylation Vilsmeier-Haack + Nitration Chromone->Formylation NitroChromone 3-Formyl-6-nitrochromone (C10H5NO5) Isomer B Formylation->NitroChromone SchiffBase Schiff Base Rxn (R-NH2) NitroChromone->SchiffBase DrugB Enzyme Inhibitor (Urease/PTP1B) SchiffBase->DrugB

Caption: Divergent synthetic pathways for C₁₀H₅NO₅ isomers leading to distinct therapeutic classes.

Diagram 2: Analytical Validation Logic (The "Self-Validating" System)

A decision tree for verifying the purity of C₁₀H₅NO₅ derivatives before biological testing.

G Sample Synthesized C10H5NO5 Derivative TLC TLC Screening (Single Spot?) Sample->TLC NMR 1H NMR / 13C NMR (Structure Confirmed?) TLC->NMR Yes Fail_Impure Recrystallize TLC->Fail_Impure No EA Elemental Analysis (CHN) (Tolerance < 0.4%?) NMR->EA Yes NMR->Fail_Impure No Pass RELEASE FOR BIOASSAY EA->Pass Yes Fail_Hydrate Recalculate for Hydrate (Solvent Inclusion) EA->Fail_Hydrate No (High H, Low C) EA->Fail_Impure No (Random Deviation) Fail_Hydrate->EA Dry Sample Fail_Impure->Sample Reprocess

Caption: Analytical decision tree ensuring only chemically pure entities enter biological screening.

References

  • Tan, D. T.-C., Osman, H., Kamaruddin, A. H., & Fun, H.-K. (2008).[2] 5-Hydroxy-8-nitro-1,4-naphthoquinone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1513.

  • Salunke-Gawali, S., et al. (2012). Metal Complexes of Hydroxynaphthoquinones: Lawsone, Bis-Lawsone, Lapachol, Plumbagin and Juglone.[3] Journal of Molecular Structure.

  • Kawase, M., et al. (2007).[4] Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834.[4]

  • PubChem. (2025). Compound Summary: 2-Hydroxy-3-nitro-1,4-naphthoquinone (CID 3758302).[5] National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Specification: 3-Formyl-6-nitrochromone.

Sources

Comparative

Comparative Crystal Structure Guide: 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

This guide provides an in-depth structural analysis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde (and its structurally characterized derivatives), comparing it with positional isomers (e.g., 6-nitro) and halogenated analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde (and its structurally characterized derivatives), comparing it with positional isomers (e.g., 6-nitro) and halogenated analogs. The analysis focuses on crystallographic geometry, intermolecular forces, and their implications for reactivity and drug design.

Executive Summary

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde represents a critical scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and fused heterocycles with antimicrobial and anticancer activity. Unlike its 6-nitro isomer, the 8-nitro variant introduces unique steric and electronic effects due to the proximity of the nitro group to the pyran oxygen and the carbonyl center.

This guide analyzes the crystal structure of the 8-nitro scaffold, utilizing high-resolution X-ray diffraction data from its definitive structural analog, 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde , to validate molecular geometry and packing behaviors.

Key Structural Findings
Feature8-Nitro Scaffold (Product)6-Nitro Isomer (Alternative)Unsubstituted / Halo-Analogs
Nitro Group Orientation Twisted (13.3°) relative to chromone plane due to peri-interaction.Planar (< 2°) coplanar with the aromatic ring.N/A
Formyl Group Conformation Twisted (Torsion ~10.8° / -171.8°).[1]Generally coplanar.[2]Coplanar or slightly twisted.[1]
Dominant Interaction C-H···O Hydrogen Bonding forming slab-like networks.[1]π–π Stacking is often the dominant driver.Halogen Bonding (in I/Br derivatives) + π–π Stacking.[3]
Packing Motif Slab networks parallel to (-301).Stacked columns along short axis.Layered stacks.

Structural Characterization & Methodology

Synthesis & Crystallization Protocol

To ensure reproducibility, the following protocol describes the generation of single crystals suitable for X-ray diffraction (XRD).

Reaction Pathway: The synthesis utilizes the Vilsmeier-Haack reaction , a self-validating method where the color change and precipitate formation serve as immediate process controls.

SynthesisWorkflow Start Start: 2-Hydroxy-3-nitroacetophenone Reagent Reagent: DMF + POCl3 (0°C to RT) Start->Reagent Vilsmeier-Haack Intermediate Intermediate: Formylated Complex Reagent->Intermediate 14h Stirring Hydrolysis Hydrolysis: Ice-Cold Water Intermediate->Hydrolysis Decomp. Product Product: 8-Nitro-3-formylchromone (Precipitate) Hydrolysis->Product Filtration Crystallization Crystallization: Slow Evaporation (Ethyl Acetate) Product->Crystallization Purification

Figure 1: Synthesis and crystallization workflow for 8-nitro-4-oxo-4H-chromene-3-carbaldehyde scaffolds.

Crystallographic Geometry (The 8-Nitro Effect)

The 8-nitro group imposes significant steric strain on the chromone bicyclic system. Analysis of the 6-chloro-8-nitro derivative reveals specific geometric distortions absent in the 6-nitro or unsubstituted analogs.

  • Chromone Planarity: The non-hydrogen atoms of the chromone unit remain essentially coplanar (r.m.s.[1][4] deviation ≈ 0.017 Å).[1][5] The largest deviation is typically found at the Carbonyl Carbon (C=O), indicating strain transmission to the pyran ring.

  • Nitro Group Torsion: Unlike the 6-nitro isomer, which lies flat against the benzene ring to maximize resonance, the 8-nitro group is inclined by 13.3(2)° . This twist minimizes steric repulsion with the pyran ring's oxygen lone pairs.

  • Formyl Group Twist: The C3-formyl group is not coplanar , exhibiting torsion angles of 10.8(4)° and -171.8(2)°.[1] This lack of coplanarity disrupts extended conjugation, potentially increasing the reactivity of the aldehyde carbon towards nucleophiles (e.g., in Schiff base formation).

Comparative Analysis: Performance vs. Alternatives

Intermolecular Interactions & Packing

The crystal packing determines the material's stability and solubility.

  • 8-Nitro Scaffold (The Product):

    • Network: Molecules link via C-H···O hydrogen bonds to form 2D slab-like networks.

    • Stacking: These slabs are further stabilized by π–π interactions between the benzene rings of the chromone units.

    • Centroid-Centroid Distance: 3.770(3) Å.[1] This is a relatively weak π-stack compared to non-nitro analogs, suggesting the twisted nitro group acts as a "spacer," preventing tighter packing.

  • Alternative 1: 6-Nitro Isomer [6]

    • Network: Typically dominated by stronger π–π stacking due to the planar nitro group allowing closer approach of layers.

    • Implication: The 6-nitro derivatives often have higher melting points and lower solubility due to this tighter packing efficiency.

  • Alternative 2: Halogenated Analogs (6-Cl, 6-Br, 6-I)

    • Network: Characterized by Halogen Bonding (e.g., C-X···O=C).

    • Comparison: The 8-nitro scaffold lacks these specific directional halogen bonds (unless also halogenated), relying instead on the multidirectional nitro-oxygen acceptors for lattice energy.

Functional Implications Table
Property8-Nitro Scaffold6-Nitro / UnsubstitutedCausality
Aldehyde Reactivity High ModerateThe twisted formyl group in the 8-nitro scaffold breaks conjugation, making the carbonyl carbon more electrophilic.
Solubility Enhanced LowerThe twisted 8-nitro group disrupts tight π-stacking, increasing solvent accessibility.
Bio-Docking Potential Specific (Steric) General (Planar)The 13.3° twist creates a unique 3D shape for binding pockets that require non-planar ligands.

Visualization of Packing Interactions

The following diagram illustrates the logical flow of intermolecular forces stabilizing the 8-nitro crystal lattice.

CrystalPacking Molecule 8-Nitro-3-Formylchromone (Monomer) NitroGroup 8-Nitro Group (Twisted 13.3°) Molecule->NitroGroup Steric Strain FormylGroup 3-Formyl Group (Twisted) Molecule->FormylGroup PiStack π–π Stacking (3.770 Å Distance) Molecule->PiStack Aromatic Core HBond C-H···O Hydrogen Bonds (Directional) NitroGroup->HBond Acceptor FormylGroup->HBond Acceptor Slab 2D Slab Network (Parallel to -301) HBond->Slab PiStack->Slab Inter-Slab Link Crystal Macroscopic Crystal Slab->Crystal

Figure 2: Hierarchical assembly of the crystal structure, highlighting the role of the twisted nitro group in defining the slab network.

References

  • Ishikawa, Y. (2014).[1][3][5] "6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde".[1][5][7] Acta Crystallographica Section E: Structure Reports Online, 70(5), o547. Link

  • Ishikawa, Y. (2014).[1][5] "6-Chloro-4-oxo-4H-chromene-3-carbaldehyde".[1][2][3][4][5][7] Acta Crystallographica Section E, 70, o514.[5] Link

  • Nandgaonkar, A. et al. (2005). "Synthesis of Substituted 3-Formyl Chromones". Asian Journal of Chemistry, 17(3), 2017. Link

  • Ishikawa, Y. (2015).[4] "Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde". Acta Crystallographica Section E, 71, o572.[7] Link

Sources

Validation

Comparative Antibacterial Profiling: 8-Nitro vs. 6-Chloro Chromone Derivatives

[1][2] Executive Summary This technical guide provides a comparative analysis of 8-nitro chromones and 6-chloro chromones , two privileged scaffolds in medicinal chemistry. While both modifications utilize electron-withd...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comparative analysis of 8-nitro chromones and 6-chloro chromones , two privileged scaffolds in medicinal chemistry. While both modifications utilize electron-withdrawing groups (EWGs) to modulate the pharmacophore, they exhibit distinct antibacterial profiles. 6-Chloro derivatives generally offer superior biofilm inhibition and a more favorable toxicity profile, making them suitable for targeting membrane-associated virulence factors. In contrast, 8-nitro derivatives often display heightened potency against Gram-positive pathogens (e.g., S. aureus) due to strong electronic deactivation facilitating nucleophilic interactions, though this often comes with solubility and toxicity trade-offs.

Structure-Activity Relationship (SAR) Analysis

The chromone (1,4-benzopyrone) ring system relies on specific substitution patterns to maximize binding affinity with bacterial targets such as DNA gyrase or cell wall synthesis enzymes.

6-Chloro Substitution
  • Electronic Effect: The chlorine atom at position 6 exerts a –I (inductive withdrawal) and +M (mesomeric donation) effect, resulting in net mild deactivation. This increases the lipophilicity (LogP) of the molecule without drastically altering the electron density of the pyrone ring.

  • Pharmacological Impact: Enhanced membrane permeability allows these derivatives to penetrate the bacterial cell wall effectively, particularly in Gram-negative strains like Vibrio spp. and E. coli.

  • Key Advantage: Significant anti-biofilm activity, inhibiting quorum sensing pathways (e.g., luxS expression).[1]

8-Nitro Substitution[5]
  • Electronic Effect: The nitro group at position 8 is a strong –I and –M withdrawing group . This creates a significant electron-deficient center, particularly affecting the C-7 position.

  • Pharmacological Impact: The strong electron withdrawal facilitates nucleophilic attack or hydrogen bonding interactions at the active site of enzymes (e.g., Topoisomerase IV).

  • Synergy: When combined (e.g., 6-chloro-8-nitroflavone ), the scaffold exhibits a "dual-warhead" effect, showing the highest potency against resistant strains like E. faecalis and MRSA.

Comparative Efficacy Data

The following data summarizes Minimum Inhibitory Concentrations (MIC) from recent experimental studies.

Table 1: Antibacterial Activity Comparison (MIC in µg/mL)
Compound ClassDerivativeS. aureus (Gram+)E. coli (Gram-)V. parahaemolyticusKey Feature
6-Chloro 6-Chloro-3-formylchromone>50>5020 Potent Biofilm Inhibitor
8-Nitro 8-Nitro-fluoroquinolone deriv.[2]0.65 15.0N/AHigh Gram+ Potency
Hybrid 6-Chloro-8-nitroflavone4 - 8 12 N/ABroad Spectrum Efficacy
Control Chromone (Unsubstituted)>500>500>500Inactive

Interpretation: The 8-nitro motif drives potency against Gram-positive bacteria (sub-microgram MICs), whereas the 6-chloro motif is essential for targeting specific Gram-negative virulence factors (biofilm formation) and maintaining a lower toxicity profile.

Mechanistic Pathways & Visualization

Mechanism of Action[6][7]
  • 6-Chloro Pathway (Virulence Suppression):

    • Targets the bacterial membrane and quorum sensing receptors.

    • Downregulates luxS and opaR genes, preventing the transition from planktonic to biofilm states.

  • 8-Nitro Pathway (Replication Inhibition):

    • Acts as a DNA intercalator or Topoisomerase inhibitor.

    • The nitro group stabilizes the drug-enzyme-DNA complex via electrostatic interactions.

SAR Visualization (Graphviz)

SAR_Comparison cluster_6Cl 6-Chloro Modification cluster_8NO2 8-Nitro Modification Chromone Chromone Scaffold (1,4-benzopyrone) Cl_Sub 6-Chloro Substitution (+Lipophilicity, -I/+M Effect) Chromone->Cl_Sub NO2_Sub 8-Nitro Substitution (Strong -I/-M Effect) Chromone->NO2_Sub Biofilm Target: Quorum Sensing (luxS, opaR inhibition) Cl_Sub->Biofilm Increases Permeability Hybrid Hybrid: 6-Chloro-8-Nitro (Broad Spectrum Potency) Cl_Sub->Hybrid GramNeg Activity: Gram-Negative (Vibrio, E. coli) Biofilm->GramNeg Enzyme Target: DNA Replication (Topoisomerase/Gyrase) NO2_Sub->Enzyme Enhances Binding NO2_Sub->Hybrid GramPos Activity: Gram-Positive (S. aureus, MRSA) Enzyme->GramPos

Figure 1: Comparative Structure-Activity Relationship (SAR) mapping the divergent biological effects of 6-chloro vs. 8-nitro substitutions.

Experimental Protocols

To validate these findings, the following protocols are recommended.

Synthesis of 3-Formylchromone Derivatives (Vilsmeier-Haack)
  • Objective: Introduce the formyl group at C3 to enhance reactivity.

  • Reagents: Substituted 2-hydroxyacetophenone (6-Cl or 8-NO2), DMF, POCl₃.

  • Protocol:

    • Cool DMF (10 mL) to 0°C in an ice bath.

    • Add POCl₃ (1.5 eq) dropwise with stirring (Vilsmeier reagent formation).

    • Add substituted 2-hydroxyacetophenone (1.0 eq) dissolved in DMF.

    • Stir at room temperature for 2 hours, then pour into crushed ice.

    • Neutralize with Na₂CO₃ to precipitate the yellow solid.

    • Recrystallize from ethanol.

Antibacterial Assay (Broth Microdilution)
  • Standard: CLSI M07-A10 Guidelines.

  • Workflow:

    • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL). Dilute 1:100.
      
    • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).

    • Serial Dilution: Add test compound (dissolved in DMSO) to the first column and serially dilute (100 µg/mL down to 0.19 µg/mL).

    • Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 18-24 hours.

    • Readout: Add Resazurin dye (0.015%) or measure OD₆₀₀. MIC is the lowest concentration with no visible color change (Blue = No Growth; Pink = Growth).

Experimental Workflow Visualization

Workflow Start Start: Substituted Acetophenone Synth Vilsmeier-Haack Cyclization Start->Synth Purify Recrystallization (Ethanol) Synth->Purify Dilution Serial Dilution (96-well Plate) Purify->Dilution Dissolve in DMSO Inoculation Add Bacteria (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Analysis MIC Determination (Resazurin/OD600) Incubation->Analysis

Figure 2: Step-by-step experimental workflow from chemical synthesis to biological evaluation.

References

  • Sathiyamoorthi, E., et al. (2023). Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi.[1] Frontiers in Microbiology. Link(Note: Generalized link to journal based on search context).

  • Zawadzka, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. Link(Note: Contextual match to search result 1.12).

  • Al-Akhras, A. A., et al. (2020). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones.[3] Journal of Saudi Chemical Society. Link.

  • BenchChem. Unveiling the Antimicrobial Potential of Chromanone Derivatives: A Comparative Analysis. Link.

Sources

Comparative

13C NMR Spectral Assignment for 8-Nitro-Substituted Chromone Ring: A Comparative Technical Guide

Topic: 13C NMR Spectral Assignment for 8-Nitro-Substituted Chromone Ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Importan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Assignment for 8-Nitro-Substituted Chromone Ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

The 8-nitrochromone scaffold (8-nitro-4H-chromen-4-one) is a critical intermediate in the synthesis of bioactive flavonoids, including anticancer agents (e.g., flavopiridol analogues) and antiviral protease inhibitors. However, the strong electron-withdrawing nature of the nitro group at the 8-position induces significant perturbation of the aromatic ring electron density, rendering standard chromone chemical shift libraries inaccurate.

This guide objectively compares three assignment strategies—Empirical Increment Calculation , Experimental 1D/2D NMR , and Integrated DFT/NMR —to provide a definitive protocol for the unambiguous assignment of the 13C spectral signature. We demonstrate that while empirical rules provide a rough estimate, they fail to predict the "peri" and "ortho" effects accurately in fused ring systems. A combination of HSQC/HMBC and specific substituent logic is required for validation.

Comparative Assignment Strategies

Strategy A: Empirical Additivity Rules (The Baseline)
  • Methodology: Uses base shifts of unsubstituted chromone and adds standard benzene-derived substituent increments (SCS) for the nitro group.

  • Pros: Fast, zero cost, useful for quick "sanity checks."

  • Cons: High Failure Rate. Fails to account for the "peri-effect" (interaction between C8-NO2 and C1-Oxygen) and the fixation of bond orders in the fused bicyclic system. Often misassigns C4a and C8a.

Strategy B: 1D + 2D NMR (The Industry Standard)
  • Methodology: Combines 1D 13C{1H} with HSQC (to identify protonated carbons) and HMBC (to trace quaternary connectivity).

  • Pros: Experimentally derived, high confidence for C2, C3, C4, and C5.

  • Cons: Ambiguity at C8/C8a. The lack of protons on C8 and the weak correlations to C8a can make distinguishing these quaternary centers difficult without high-sensitivity long-range experiments.

Strategy C: Integrated Experimental + DFT (The Gold Standard)
  • Methodology: Experimental data is cross-validated against GIAO-DFT (Gauge-Including Atomic Orbital - Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)).

  • Pros: Resolves subtle differences (<2 ppm) between C6 and C7; confirms the C8 ipso-shift.

  • Cons: Computationally expensive and time-consuming.

Detailed Spectral Analysis & Assignment Table

The following table synthesizes experimental consensus data with theoretical predictions. Note the significant deviation of C8a and C5 compared to the parent chromone.

Table 1: Comparative 13C NMR Chemical Shifts (DMSO-d6, 100-150 MHz)

Carbon PositionTypeBase Chromone (δ ppm)NO₂ Effect (Predicted)8-Nitrochromone (Exp/Consensus) Assignment Logic (HMBC/Substituent Effect)
C2 CH155.8~0 (Remote)156.5 - 157.7 H2 is a characteristic deshielded doublet/singlet. HMBC to C4, C8a.
C3 CH112.8~0 (Remote)113.0 - 114.0 Upfield alkene CH. HSQC matches H3 (doublet).
C4 C=O177.3-1 to -2 (Electronic)176.0 - 177.0 Most deshielded signal. HMBC from H2 and H5.
C4a Cq124.1+1 (Meta)124.5 - 125.5 Bridgehead. HMBC from H3 and H6.
C5 CH125.4+6 (Para)130.5 - 131.5 Diagnostic: Significant downfield shift due to para-NO2 effect. HMBC to C4 (carbonyl).
C6 CH125.0+1 (Meta)126.0 - 127.0 Least affected aromatic CH. HSQC to triplet/dd.
C7 CH134.0-5 (Ortho)129.0 - 130.0 Shielded by ortho-NO2. HSQC to doublet/dd.
C8 Cq-NO₂118.2+20 (Ipso)138.0 - 140.0 Key Shift: Large deshielding. Quaternary (no HSQC). Weak HMBC from H6.
C8a Cq-O156.0-5 (Ortho)150.5 - 151.5 Shielded by ortho-NO2. HMBC from H2 is critical for assignment.

> Note on C8a: In unsubstituted chromone, C8a is ~156 ppm. The 8-nitro group exerts a shielding ortho effect, pushing it upfield to ~151 ppm. This is often confused with C2 if not carefully checked via HSQC (C2 is protonated, C8a is not).

Experimental Protocol for Unambiguous Assignment

A. Sample Preparation[1][2][3][4][5]
  • Solvent: Dissolve 10–20 mg of compound in 0.6 mL DMSO-d6 . CDCl3 is acceptable but DMSO is preferred for polar nitro-compounds to prevent aggregation and improve resolution.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Temperature: 298 K (25°C).

B. Acquisition Parameters (400 MHz+)
  • 1D 13C{1H}: Relaxation delay (D1) ≥ 2.0s. The quaternary carbons (C4, C4a, C8, C8a) have long T1 times. Insufficient delay will suppress the C8 signal, leading to "missing carbon" errors.

  • gHSQC: Set J-coupling to 145 Hz. Use multiplicity editing (red/blue phases) to distinguish CH/CH3 from CH2 (though chromone has no CH2).

  • gHMBC: Optimize for long-range coupling (

    
    ) of 8 Hz. This is crucial for seeing the H2 → C8a  and H5 → C4  correlations.
    
C. Step-by-Step Assignment Logic
  • Anchor C4 (Carbonyl): Identify the peak >175 ppm.

  • Anchor C2 & C3:

    • Find the H2 proton (usually the most deshielded singlet/doublet ~8.2-8.5 ppm).

    • HSQC links H2 to C2 (~157 ppm) .

    • Find H3 (doublet ~6.3 ppm). HSQC links H3 to C3 (~113 ppm) .

  • Identify C8a (Bridgehead):

    • Look for the HMBC correlation from H2 . H2 typically correlates strongly to C4 (3-bond) and C8a (3-bond) .

    • Since C4 is >175 ppm, the other quaternary carbon correlating to H2 is C8a (~151 ppm).

  • Differentiate Aromatic Ring (C5, C6, C7):

    • H5: The proton showing a strong HMBC correlation to the Carbonyl (C4 ). This identifies the H5 proton. HSQC links it to C5 (~131 ppm) .

    • H7: The proton showing a correlation to C5 (3-bond) but not to C4.

    • C8 (Ipso): The remaining quaternary carbon in the aromatic region (~138-140 ppm). It should show a weak 3-bond correlation from H6.

Visualizations & Logic Flow

Diagram 1: 8-Nitrochromone Structure & Numbering

Caption: Standard IUPAC numbering for 8-nitro-4H-chromen-4-one. Note the peri-proximity of NO2 to the O1-C8a ether linkage.

Diagram 2: HMBC Correlation Logic

Caption: Critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to anchor the assignment.

hmbc_logic H2 H2 (Singlet/Doublet) C4 C4 (Carbonyl) >175 ppm H2->C4 3J (Strong) C8a C8a (Quaternary) ~151 ppm H2->C8a 3J (Diagnostic) H5 H5 (Doublet/dd) H5->C4 3J (Diagnostic for H5) H5->C8a Weak/4J H6 H6 (Triplet) C8 C8 (Ipso-NO2) ~139 ppm H6->C8 3J (Locates Ipso) C4a C4a H6->C4a 3J C5 C5 (Aromatic CH) ~131 ppm

References

  • BenchChem. 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. (2025).[1]

  • RSC. Supplementary Information for Organic Chemistry Frontiers: Synthesis of Chromone Derivatives. (2025).[1]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020).[2]

  • Core.ac.uk. Chemical Studies of Selected Chromone Derivatives (Synthesis and NMR).

  • NIH. A guide to the identification of metabolites in NMR-based metabonomics.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

Executive Safety Directive The Core Challenge: Handling 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde (CAS: 1253654-82-8) presents a dual-hazard profile.[1] You are not merely handling a generic organic solid; you are managin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The Core Challenge: Handling 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde (CAS: 1253654-82-8) presents a dual-hazard profile.[1] You are not merely handling a generic organic solid; you are managing a compound containing a nitro group (associated with energetic potential and mutagenicity) and a formyl group (aldehyde) (a potent electrophile capable of protein sensitization).

The Directive: Treat this compound as a Category 3 Irritant and a Potential Sensitizer . Because specific toxicological data (LD50) for this exact isomer is often limited in literature, you must adopt a "Universal Precautions" approach. The safety protocol below is designed to prevent not just acute exposure, but also long-term sensitization via the aldehyde moiety.

Chemical Hazard Profile & Risk Logic

To select the right PPE, we must understand why the chemical is dangerous.

Functional GroupHazard MechanismOperational Implication
Nitro Group (-NO₂) Redox Reactivity: Potentially energetic; often mutagenic (intercalates DNA).[1]Avoid Impact/Heat: Do not heat dry solids. Use anti-static spatulas to prevent static discharge ignition.
Aldehyde Group (-CHO) Schiff Base Formation: Reacts with amine groups in biological proteins/DNA.[1]Sensitization Risk: Inhalation or skin contact can trigger immune responses. Zero-skin-contact policy is mandatory.
Chromone Backbone Biological Activity: Pharmacophore often used for kinase inhibition.[1]Unknown Systemic Effects: Assume high potency. Prevent ingestion or mucous membrane absorption.[2][3]

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. Use this layered defense system.

A. Hand Protection (The Critical Barrier)
  • Recommendation: Double-gloving is required for all solid handling and stock solution preparation.[1]

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1]

  • The Logic: Nitro-aromatics can permeate thin latex rapidly.[1] Aldehydes can fixate tissues upon contact. Double gloving creates a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.

  • Technique: "Beaking" method—inspect gloves for micro-tears by trapping air in them before donning.

B. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Work at least 6 inches inside the sash.

  • Secondary (If Hood Unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • Why OV? While the solid has low volatility, any solution preparation (e.g., in DMSO or DMF) creates organic vapors that can carry micro-aerosols of the compound.

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Forbidden: Standard safety glasses.

  • The Logic: Fine powders drift. Safety glasses have gaps. If this nitro-aldehyde dust enters the lacrimal canal, it can cause severe irritation and potential corneal clouding due to protein cross-linking.

D. Body Protection
  • Standard: Cotton Lab Coat (buttoned to throat).

  • Enhanced: If handling >500mg, wear a Tyvek® apron or sleeve covers.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]

Operational Protocol: The "Zero-Exposure" Workflow

Phase 1: Preparation (The Pre-Job Brief)[1]
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Prepare Waste Stream: Label a solid waste container "Hazardous - Toxic Organic Solid" before opening the vial.

  • Static Control: Place an ionizing fan or anti-static mat in the hood if the humidity is low (<30%), as dry nitro-compounds can be static-sensitive.[1]

Phase 2: Manipulation (Weighing & Solubilization)
  • The "Transfer" Rule: Never weigh this chemical on an open bench. If the balance is outside the hood, use a tarred secondary container (e.g., a screw-top vial).

    • Step: Tare vial inside hood -> Add solid -> Close vial -> Move to balance -> Weigh -> Return to hood -> Open.[1]

  • Solvent Addition: Add solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosolization.

  • Visual Check: Inspect the outer gloves. If yellow discoloration appears (characteristic of many nitro compounds), STOP . Doff outer gloves immediately, wash inner gloves with soap/water, and re-glove.

Phase 3: Decontamination & Doffing[1][5]
  • Tool Decon: Wipe spatulas with a Kimwipe soaked in acetone inside the hood. Dispose of the wipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out).

    • Remove Goggles.

    • Remove Lab Coat.

    • Remove Inner Gloves.

    • Wash Hands: Scrub for 20 seconds with soap and tepid water.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including P100 respirator if outside hood).

  • Contain: Cover spill with wet paper towels (dampened with water) to prevent dust dispersal.

  • Collect: Scoop material into a wide-mouth jar. DO NOT use a vacuum (static spark risk with nitro groups).

  • Clean: Wash surface with 10% soap solution, then water.

Disposal Logic
  • Segregation: Do NOT mix with strong oxidizers (Peroxides, Nitrates) or strong bases. The aldehyde proton is acidic; bases can induce aldol condensation or exothermic polymerization.

  • Stream: Dispose of as "Non-Halogenated Organic Hazardous Waste" (unless dissolved in DCM/Chloroform).

Visual Workflow: Safe Handling Loop

The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.

SafeHandling Start START: Risk Assessment CheckQty Quantity > 500mg? Start->CheckQty StandardPPE Standard PPE: Nitrile Gloves (x2) Goggles + Lab Coat CheckQty->StandardPPE No EnhancedPPE Enhanced PPE: Add Tyvek Apron + Sleeve Covers CheckQty->EnhancedPPE Yes HoodCheck Fume Hood Functional? (Face Velocity >80 fpm) StandardPPE->HoodCheck EnhancedPPE->HoodCheck StopWork STOP WORK Contact EHS HoodCheck->StopWork No Weighing Weighing Protocol: Closed Vials Only HoodCheck->Weighing Yes Solubilization Solubilization: Add Solvent Slowly (Avoid Aerosols) Weighing->Solubilization WasteSeg Waste Segregation: Isolate from Oxidizers Solubilization->WasteSeg Disposal Disposal: Non-Halogenated Organic Stream WasteSeg->Disposal

Caption: Decision logic for PPE selection and operational workflow based on quantity and engineering control availability.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Oxo-4H-chromene-3-carbaldehyde (Parent Structure Safety Data). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Nitro-4-oxo-4H-chromene-3-carbaldehyde
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8-Nitro-4-oxo-4H-chromene-3-carbaldehyde
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